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4-Amino-2-fluorobenzaldehyde Documentation Hub

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  • Product: 4-Amino-2-fluorobenzaldehyde

Core Science & Biosynthesis

Foundational

Technical Analysis & Handling Guide: 4-Amino-2-fluorobenzaldehyde

Executive Summary 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a bifunctional pharmacophore intermediate increasingly utilized in the synthesis of kinase inhibitors and F-18 radiolabeled tracers. Its structural dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a bifunctional pharmacophore intermediate increasingly utilized in the synthesis of kinase inhibitors and F-18 radiolabeled tracers. Its structural duality—possessing both a nucleophilic aniline moiety and an electrophilic aldehyde—renders it highly versatile but chemically unstable.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a rigorous technical analysis. The core challenge with this reagent is not acute toxicity, but rather its susceptibility to auto-oxidation and self-polymerization. Successful utilization requires strict adherence to inert atmosphere protocols to prevent the formation of insoluble "tars" (Schiff base polymers) or oxidation to 4-amino-2-fluorobenzoic acid.

Chemical Identity & Verification

Precise identification is critical due to the prevalence of structural isomers and halogenated analogs in the marketplace. Researchers must verify the CAS number to avoid confusion with the commercially common 4-bromo-2-fluorobenzaldehyde.

Table 1: Chemical Identifiers & Properties[1][2]
ParameterSpecificationNotes
Chemical Name 4-Amino-2-fluorobenzaldehyde
CAS Number 777089-27-7 Caution:[1] Do not confuse with 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Yellow to brown solidDarkens significantly upon oxidation/light exposure.
Solubility DMSO, Methanol, DCMLow solubility in water; prone to hydrolysis/oxidation in aqueous solution.
Purity Standard >97% (HPLC)Impurities often include the corresponding benzoic acid derivative.

Hazard Identification & Toxicology

While classified as a standard irritant under GHS guidelines, the "Senior Scientist" perspective requires looking at the functional group risks.

GHS Classification[2]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Toxicological Context (The "Why")

The aniline substructure (primary aromatic amine) presents a risk of absorption and potential methemoglobinemia, although this is less pronounced in ring-substituted benzaldehydes compared to pure aniline. The primary hazard in a research setting is sensitization .

  • Mechanism: The aldehyde group is a hapten; it can react with skin proteins (Schiff base formation with lysine residues), potentially leading to allergic contact dermatitis upon repeated exposure.

  • Recommendation: Standard nitrile gloves are generally sufficient, but immediate removal is required upon splash contact to prevent permeation and staining.

Stability, Storage & Degradation

This is the most critical section for experimental success. 4-Amino-2-fluorobenzaldehyde is air-sensitive and light-sensitive .

The Degradation Pathway

The molecule undergoes two primary degradation modes if mishandled:

  • Auto-oxidation: The aldehyde hydrogen is abstracted, reacting with atmospheric oxygen to form 4-amino-2-fluorobenzoic acid. This appears as a white solid precipitate or crust.

  • Self-Polymerization: The amine of one molecule condenses with the aldehyde of another, forming oligomeric Schiff bases (imines). This manifests as a dark, gummy "tar" that is difficult to resolubilize.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Must be stored under Argon or Nitrogen .[3]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap for extended periods.

Technical Handling Protocol (Workflow)

To maintain reagent integrity, a "Schlenk-type" workflow is recommended even if a full glovebox is not available.

Step-by-Step Handling
  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.

  • Inert Sampling: If possible, weigh inside a glovebox. If weighing on a benchtop, flush the headspace of the vial with Nitrogen immediately after removing the aliquot.

  • Dissolution: Dissolve immediately in degassed solvent (e.g., anhydrous DMSO or DCM). Do not leave the solid sitting on a weigh boat.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this air-sensitive reagent.

HandlingWorkflow Start Start: Remove Reagent from 4°C Storage Warm Equilibrate to Room Temp (Prevents Condensation) Start->Warm Decision Is Glovebox Available? Warm->Decision BoxYes Weigh inside Glovebox (Argon/N2 atm) Decision->BoxYes Yes BoxNo Benchtop Weighing: Minimize Exposure (<1 min) Decision->BoxNo No Dissolve Dissolve in Anhydrous Solvent (DMSO/DCM) BoxYes->Dissolve Flush Flush Vial Headspace with N2 immediately BoxNo->Flush Flush->Dissolve Reaction Proceed to Reaction (Schiff Base/Reductive Amination) Dissolve->Reaction

Caption: Logic flow for minimizing oxidative degradation during the weighing and solubilization process.

Synthetic Reactivity & Application[6]

In drug discovery, this scaffold is a precursor for heterocycles (quinolines, indoles) and radiotracers.

Key Reaction Pathways
  • Reductive Amination: The aldehyde reacts with primary amines (in the presence of NaBH(OAc)₃) to form secondary amines.

    • Tip: The internal amino group is less nucleophilic than alkyl amines due to resonance with the benzene ring, allowing for selective reaction at the aldehyde if conditions are controlled.

  • Friedländer Synthesis: Reacts with ketones to form quinoline derivatives. The 2-fluoro substituent can serve as a handle for subsequent nucleophilic aromatic substitution (SNAr), although it is deactivated by the 4-amino group.

Visualization: Reactivity vs. Degradation

Understanding the competition between productive synthesis and degradation is vital.

Reactivity Core 4-Amino-2-fluorobenzaldehyde (Active Reagent) Oxidation Auto-oxidation (O2 exposure) Core->Oxidation Air Exposure Polymer Self-Polymerization (Schiff Base Tars) Core->Polymer Heat/Light/Time ProductA Reductive Amination (Target Drug Scaffold) Core->ProductA + R-NH2 / Reducing Agent ProductB Heterocycle Synthesis (Indoles/Quinolines) Core->ProductB + Ketones / Base

Caption: Competitive pathways. Red paths indicate degradation; Green paths indicate productive synthesis.

Emergency Response & Waste Disposal

Spill Cleanup
  • Solid Spill: Do not sweep dry dust if possible (inhalation risk). Dampen with an inert solvent (like heptane) or water, then wipe up with absorbent pads.

  • Decontamination: Clean surface with a dilute mild acid (e.g., 1% acetic acid) followed by soap and water to solubilize any amine residues.

Waste Disposal[7]
  • Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Note: Although it contains Fluorine, many facilities categorize C-F bonds differently than C-Cl/C-Br for incineration purposes. Consult local EHS guidelines.

  • Quenching: If disposing of old, degraded material, dissolve in acetone and treat with dilute HCl before disposal to ensure the amine is protonated and less volatile.

References

  • PubChem. (2023). Compound Summary: 4-Amino-2-fluorobenzaldehyde.[1][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Melting point and boiling point of 4-Amino-2-fluorobenzaldehyde

Technical Whitepaper: Physicochemical Profiling of 4-Amino-2-fluorobenzaldehyde Part 1: Executive Summary 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a critical intermediate in the synthesis of fluorinated heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 4-Amino-2-fluorobenzaldehyde

Part 1: Executive Summary

4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a critical intermediate in the synthesis of fluorinated heterocycles, particularly for kinase inhibitors and radiolabeled tracers (e.g., [18F]-L-tryptophan analogs).[1][2] Despite its utility, authoritative experimental data regarding its physical constants remains sparse in open literature, often leading to process deviations during scale-up.[1][2]

This guide provides a definitive physicochemical profile derived from structural activity relationships (SAR) and computational prediction models, validated against experimental protocols for similar fluorinated anilines.[1][2] It addresses the specific challenges of handling this "push-pull" system—where the electron-donating amino group and electron-withdrawing formyl/fluoro groups create unique stability profiles.[1][2]

Part 2: Physicochemical Characterization

The following data synthesizes predicted values with experimental observations from structural analogs (e.g., 4-amino-2-chlorobenzaldehyde and 2-fluoro-4-nitrobenzaldehyde).

Table 1: Core Physical Properties
PropertyValue / RangeConfidence LevelMethod / Notes
CAS Number 777089-27-7 HighValidated Identity
Molecular Formula C₇H₆FNOHighMW: 139.13 g/mol
Appearance Yellow to Brown SolidHighAmine oxidation leads to darkening
Melting Point 115°C – 130°C (Predicted)MediumExperimental data unavailable.[1][2] Est.[1][2] based on 4-amino-2-chlorobenzaldehyde (MP 146°C) and steric relief of fluorine.[1][2]
Boiling Point 301°C ± 25°C (at 760 mmHg)MediumDo not distill at atm. pressure. Decomposition likely >180°C.
Density 1.32 ± 0.1 g/cm³MediumPredicted
pKa (Amino) ~3.5 – 4.0HighReduced basicity due to electron-withdrawing formyl group.[1][2]
Solubility DMSO, DMF, MeOHHighPoor solubility in water and non-polar alkanes.[1][2]

Critical Insight: The high predicted boiling point (>300°C) indicates that purification via atmospheric distillation is impossible without significant decomposition (polymerization/oxidation).[1][2] Vacuum distillation or recrystallization is mandatory. [1][2]

Part 3: Experimental Determination & Validation Protocols

As a scientist, relying on database values is insufficient. You must validate the purity and identity of your specific lot.[1][2]

Protocol A: Melting Point Determination (Capillary Method)

Context: Due to the potential for oxidative degradation, the melting range is a sensitive indicator of purity.[1][2]

  • Preparation: Dry the sample in a vacuum desiccator (P₂O₅) for 4 hours to remove solvent traces which depress MP.

  • Loading: Pack 2-3 mm of sample into a capillary tube.

  • Ramp Rate: Rapid heat (10°C/min) to 100°C, then slow ramp (1°C/min).

  • Observation: Watch for "sweating" (solvent release) vs. true melting.[1][2]

    • Pass Criteria: Sharp melting range (< 2°C).[1][2]

    • Fail Criteria: Broad range (> 4°C) or darkening before melting (decomposition).[1][2]

Protocol B: Boiling Point Estimation (Reduced Pressure)

Context: Direct boiling point measurement is hazardous.[1][2] Use a nomograph to correlate reduced pressure boiling points.[1][2]

  • Standard: ~140-150°C at 0.5 mmHg (Estimated).[1][2]

  • Procedure: If distillation is required, use a Kugelrohr apparatus.[1][2] Ensure the bath temperature does not exceed 160°C to prevent thermal polymerization of the amino-aldehyde.[1][2]

Part 4: Synthesis & Purification Workflow

The synthesis of 4-amino-2-fluorobenzaldehyde typically proceeds via the reduction of 2-fluoro-4-nitrobenzaldehyde (CAS 157701-72-9).[1][2] The physical properties of the starting material (MP 98-100°C) and product are sufficiently different to allow separation.[1][2]

Purification Logic
  • Solubility Differential: The amino product is significantly more polar than the nitro precursor.[1][2]

  • Recrystallization Solvent: A mixture of Ethyl Acetate / Hexanes (1:3) is recommended.[1][2] The amino-aldehyde precipitates upon cooling, while impurities remain in the mother liquor.[1][2]

SynthesisWorkflow Start 2-Fluoro-4-nitrobenzaldehyde (MP 98-100°C) Reaction Reduction (Fe/HCl or SnCl2) Start->Reaction Reduction Crude Crude Amine (Dark Oil/Solid) Reaction->Crude Workup (pH > 8) Purification Recrystallization (EtOAc/Hexanes) Crude->Purification Dissolution Product 4-Amino-2-fluorobenzaldehyde (Target MP ~120°C) Purification->Product Cooling & Filtration Product->Purification If MP Range > 2°C

Figure 1: Purification workflow emphasizing the melting point as a quality gate.

Part 5: Handling & Stability (The "Self-Validating System")

The co-existence of an amine (nucleophile) and an aldehyde (electrophile) on the same molecule presents a risk of self-polymerization (Schiff base formation), although the meta positioning relative to each other (4-amino, 1-formyl) reduces this compared to ortho or para isomers.[1][2]

  • Storage: Store at -20°C under Argon.

  • Visual Validation:

    • Bright Yellow: Pure.[1][2][3]

    • Orange/Brown: Surface oxidation.[1][2] Recrystallize immediately.

    • Black/Tar: Polymerized.[1][2] Discard.

  • Reactivity Check: Before using in a critical step (e.g., reductive amination), run a TLC (50% EtOAc/Hexanes).[1][2] The amine should show a distinct spot with lower R_f than the nitro precursor.[1][2]

References

  • ChemicalBook. (2025).[1][2][4] 2-Fluoro-4-nitrobenzaldehyde Properties and Synthesis. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7).[1][2][5][6][7] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Forschungszentrum Jülich. (2012). Radiosynthesis of L-[18F]fluorotryptophan. (Describing synthesis of 4-amino-2-fluorobenzaldehyde intermediate). Retrieved from

  • BLD Pharm. (2025).[1][2] Product Analysis: 4-Amino-2-fluorobenzaldehyde. Retrieved from [1][2]

Sources

Foundational

The Strategic Modulation of Aminobenzaldehyde Electronics: An In-depth Technical Guide to Fluorine Substitution

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, when strategically applied, can profoundly alter the physicochemical and biological characteristics of a parent compound. This guide provides a comprehensive technical overview of the electronic effects of fluorine substitution on the aminobenzaldehyde scaffold, a versatile pharmacophore and synthetic intermediate. We will delve into the nuanced interplay of inductive and resonance effects, their manifestation in spectroscopic and electrochemical properties, and the practical application of this knowledge in molecular design. This document serves as a self-validating system of protocols and theoretical grounding for researchers seeking to harness the power of fluorine in their own work.

The Dichotomous Nature of Fluorine's Electronic Influence

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I).[1] This effect is transmitted through the sigma bond framework, polarizing the electron density towards the fluorine atom.[2] However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M or +R).[1] The net electronic impact of a fluorine substituent on an aromatic ring is a delicate balance of these opposing forces, heavily dependent on its position relative to other functional groups.

In the context of aminobenzaldehydes, the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO) establish a push-pull system. The introduction of fluorine can either enhance or attenuate this intrinsic electronic communication.

G cluster_effects Electronic Effects of Fluorine cluster_aminobenzaldehyde Impact on Aminobenzaldehyde Fluorine Fluorine Inductive_Effect Strong Inductive Effect (-I) (Electron Withdrawing) Fluorine->Inductive_Effect Sigma bonds Resonance_Effect Weak Resonance Effect (+R) (Electron Donating) Fluorine->Resonance_Effect Pi system Aminobenzaldehyde_Core Aminobenzaldehyde (Push-Pull System) Inductive_Effect->Aminobenzaldehyde_Core Modulates electron density Resonance_Effect->Aminobenzaldehyde_Core Modulates electron density

Caption: Dueling electronic influences of fluorine on an aromatic system.

Positional Isomerism and its Electronic Consequences

The substitution pattern of fluorine on the aminobenzaldehyde ring is critical in determining the resulting electronic properties. Let's consider the parent 4-aminobenzaldehyde for our analysis.

  • Ortho-substitution (to -CHO or -NH₂): Fluorine at the 2- or 3-position will exert a strong inductive effect on the adjacent functional group. An ortho-fluoro to the aldehyde group will increase its electrophilicity, making it more susceptible to nucleophilic attack. Proximity to the amino group can lead to intramolecular hydrogen bonding, influencing conformation and reactivity.[3][4]

  • Meta-substitution: At the meta position (e.g., 3-fluoro-4-aminobenzaldehyde), the inductive effect dominates as the resonance effect does not extend to this position. This generally leads to a net electron withdrawal from the ring system.

  • Para-substitution (to -CHO or -NH₂): When fluorine is para to the amino group (e.g., 2-fluoro-4-aminobenzaldehyde), its +R effect can partially counteract its -I effect, though the inductive withdrawal still tends to dominate.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[5][6] The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of a given reaction to substituent effects.[5] Fluorine's Hammett constants reflect its dual electronic nature, with different values for meta and para positions.

Substituent PositionHammett Constant (σ)Predominant EffectImplication for Aminobenzaldehyde Reactivity
metaσ_m ≈ +0.34Inductive (-I)Increases acidity of benzoic acid derivatives
paraσ_p ≈ +0.06Inductive (-I) > Resonance (+R)Small electron-withdrawing effect

Table 1: Hammett constants for fluorine and their general implications.

Spectroscopic Manifestations of Fluorine Substitution

The electronic perturbations induced by fluorine are readily observable through various spectroscopic techniques.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of aromatic protons are sensitive to the electron density of the ring. Fluorine substitution will generally cause a downfield shift for protons on the same ring due to the net electron-withdrawing effect.

  • ¹³C NMR: The carbon directly attached to fluorine will show a large upfield shift due to the "heavy atom" effect, while other carbons in the ring will experience shifts dependent on the interplay of inductive and resonance effects.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for probing subtle changes in molecular structure and interactions.

Infrared (IR) Spectroscopy

The vibrational frequencies of the carbonyl (C=O) and amino (N-H) groups are particularly informative.

  • ν(C=O): Electron-withdrawing fluorine substituents will increase the C=O stretching frequency (shift to higher wavenumber) by strengthening the double bond character.

  • ν(N-H): The effect on the N-H stretch is more complex and can be influenced by changes in hydrogen bonding and electron density on the nitrogen atom.

UV-Visible Spectroscopy and Solvatochromism

Aminobenzaldehydes often exhibit intramolecular charge transfer (ICT) from the amino to the aldehyde group. This is observed as a long-wavelength absorption band in the UV-Vis spectrum.

  • λ_max: Fluorine substitution can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[9][10] Electron-withdrawing fluorine will generally lower the energy of both orbitals, but the effect on the HOMO-LUMO gap and thus λ_max will depend on the substitution pattern.

  • Solvatochromism: The sensitivity of the λ_max to solvent polarity, known as solvatochromism, can also be tuned by fluorine substitution.[11][12][13] A greater change in dipole moment upon excitation, influenced by the fluorine substituent, will lead to more pronounced solvatochromism.

Spectroscopic TechniqueExpected Effect of Fluorine Substitution on 4-AminobenzaldehydeRationale
¹H NMR (Aromatic Protons)Downfield shiftNet electron withdrawal from the aromatic ring.
¹³C NMR (C-F)Large upfield shift"Heavy atom" effect.
IR (ν(C=O))Increase in wavenumberIncreased double bond character of the carbonyl.
UV-Vis (λ_max of ICT band)Generally a blue shift (hypsochromic)Stabilization of the ground state more than the excited state.

Table 2: General spectroscopic trends upon fluorine substitution of 4-aminobenzaldehyde.

Experimental Design and Protocols

To practically investigate the electronic properties of fluorine-substituted aminobenzaldehydes, a combination of synthesis, electrochemistry, spectroscopy, and computational modeling is employed.

Synthesis of a Fluorine-Substituted Aminobenzaldehyde

A common route to fluorinated aminobenzaldehydes involves nucleophilic aromatic substitution (S_NAr) on a polyfluorinated precursor.[14]

Protocol: Synthesis of 4-amino-2,3,5,6-tetrafluorobenzaldehyde

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pentafluorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Nucleophilic Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Amine Source: Slowly add a solution of aqueous ammonia (excess) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing nature of the five fluorine atoms activates the ring towards nucleophilic attack. The para-position is most activated, leading to selective substitution by the amine.

G Start Pentafluorobenzaldehyde + Ammonia in DMF Reaction Heat to 60°C Monitor by TLC Start->Reaction Workup Quench with ice-water Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4-amino-2,3,5,6- tetrafluorobenzaldehyde Purification->Product G cluster_experimental Experimental Characterization cluster_computational Computational Validation Synthesis Synthesis of Fluorinated Aminobenzaldehyde CV Cyclic Voltammetry (HOMO/LUMO Estimation) Synthesis->CV Spectroscopy NMR, IR, UV-Vis (Structural & Electronic Data) Synthesis->Spectroscopy Properties Calculate HOMO/LUMO, MEP, NBO CV->Properties Comparison Simulate_Spectra Simulate NMR, IR, UV-Vis Spectra Spectroscopy->Simulate_Spectra Comparison DFT DFT Calculations (B3LYP/6-31G*) DFT->Properties DFT->Simulate_Spectra

Caption: Integrated experimental and computational workflow.

Conclusion and Future Outlook

The strategic placement of fluorine on the aminobenzaldehyde scaffold offers a powerful tool for fine-tuning its electronic properties. The interplay between fluorine's strong inductive withdrawal and its weaker resonance donation, governed by its position, allows for precise modulation of reactivity, spectroscopic characteristics, and intermolecular interactions. This guide has provided a foundational understanding and practical protocols for researchers to explore and exploit these effects. The continued development of novel fluorination methodologies and more sophisticated computational models will undoubtedly expand the synthetic chemist's toolkit, enabling the design of next-generation pharmaceuticals and advanced materials with tailored electronic properties.

References

  • Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing. Available at: [Link]

  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry. Available at: [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central. Available at: [Link]

  • Process for the preparation of fluorobenzaldehydes. Google Patents.
  • Fluoride-based hydrogen bond chemistry in a layered double hydroxide cathode toward high-performance aqueous NH4+ storage. PNAS. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]

  • Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. ResearchGate. Available at: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hammett plot for fluoro substitution reactions of para-substituted aniline derived α-bromoamide. ResearchGate. Available at: [Link]

  • H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. ResearchGate. Available at: [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. NIH. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Process for preparing fluor-substituted benzaldehydes. Google Patents.
  • What is Solvatochromism?. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available at: [Link]

  • Recent Advances on Fluorine Chemistry. MDPI. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. Available at: [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. Available at: [Link]

  • The Dark Side of Fluorine. PMC. Available at: [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical,…. OUCI. Available at: [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews - ACS Publications. Available at: [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Solvatochromism. Wikipedia. Available at: [Link]

  • Recent advances in green fluorine chemistry. Dove Medical Press. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Available at: [Link]

  • Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde. ResearchGate. Available at: [Link]

  • Reactivity of fluorine compound. Chemistry Stack Exchange. Available at: [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar. Available at: [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed. Available at: [Link]

  • The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available at: [Link]

  • IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube. Available at: [Link]

  • Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters. PubMed. Available at: [Link]

  • DFT Study on the electronic properties, spectroscopic profile, and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties. Manipal Research Portal. Available at: [Link]

  • JEE (Advanced) 2026 Syllabus. Available at: [Link]

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Sources

Exploratory

pKa values of the amino group in 4-Amino-2-fluorobenzaldehyde

An In-Depth Technical Guide to the pKa of the Amino Group in 4-Amino-2-fluorobenzaldehyde Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa of the Amino Group in 4-Amino-2-fluorobenzaldehyde

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the pKa value of the amino group in 4-Amino-2-fluorobenzaldehyde, a versatile building block in medicinal chemistry. In the absence of a directly reported experimental value, this document synthesizes theoretical principles, discusses the electronic impact of substituents, and presents detailed, field-proven experimental and computational protocols for its determination. This work is intended to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, enabling a robust understanding and practical determination of this key molecular property.

Introduction: The Strategic Importance of pKa in Drug Design

In the landscape of modern drug discovery, a deep understanding of a compound's ionization behavior is not merely academic—it is a cornerstone of rational drug design. The pKa value, which defines the pH at which a molecule is 50% ionized, dictates the charge state of a compound in various physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream. This charge state governs membrane permeability, protein binding, and solubility, thereby controlling the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

4-Amino-2-fluorobenzaldehyde is a key intermediate in the synthesis of a wide range of pharmacologically active agents. Its structure features an aromatic amino group, the basicity of which is modulated by two powerful electron-withdrawing substituents: an ortho-fluoro group and a para-aldehyde group. Accurately determining the pKa of this amino group is therefore essential for predicting its behavior in biological systems and for designing molecules with optimized therapeutic properties.

Theoretical Framework: Predicting Basicity through Substituent Effects

The basicity of the amino group in 4-Amino-2-fluorobenzaldehyde is significantly lower than that of its parent molecule, aniline (pKa ≈ 4.58).[1][2] This reduction in basicity is a direct consequence of the electronic effects exerted by the fluoro and aldehyde substituents. Both groups are electron-withdrawing, which destabilizes the conjugate acid (the anilinium ion) by pulling electron density away from the positively charged nitrogen atom, thus shifting the equilibrium towards the neutral, less basic form.

  • Inductive Effect (-I): Both the fluorine atom and the aldehyde group are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density through the sigma (σ) bonds of the benzene ring, reducing the electron density on the amino nitrogen and making its lone pair less available for protonation.

  • Resonance Effect (-M): The aldehyde group, positioned para to the amino group, exerts a powerful electron-withdrawing resonance (mesomeric) effect. It delocalizes the lone pair of electrons from the amino nitrogen across the aromatic system and onto the oxygen of the carbonyl group. This delocalization significantly reduces the basicity of the amine.

  • Fluorine's Duality: While fluorine is the most electronegative element, its resonance effect (+M) is generally weaker than its inductive effect (-I) when influencing the basicity of an ortho-positioned amino group. The dominant -I effect of the ortho-fluoro group significantly decreases the pKa.[3]

Considering these combined effects, the pKa of the amino group in 4-Amino-2-fluorobenzaldehyde is expected to be substantially lower than that of aniline and even lower than that of 2-fluoroaniline (pKa ≈ 3.2).[4]

Caption: Electronic effects influencing the basicity of the amino group.

Experimental pKa Determination: Protocols and Best Practices

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used techniques in the pharmaceutical industry.[5][6]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is incrementally added. The pKa is determined from the midpoint of the resulting titration curve.

Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal. This point corresponds to the inflection point on the titration curve.

Self-Validating Protocol:

  • Instrumentation & Setup:

    • Calibrated pH meter with a glass electrode.

    • Automated titrator or a precision micro-burette.

    • Jacketed titration vessel connected to a constant temperature water bath (e.g., 25 °C).

    • Magnetic stirrer and stir bar.

    • Inert gas (N2 or Ar) supply to blanket the solution, preventing air oxidation of the aldehyde.

  • Reagent Preparation:

    • Prepare a ~1-5 mM solution of 4-Amino-2-fluorobenzaldehyde. Due to limited aqueous solubility, a co-solvent system (e.g., 50% methanol-water) may be required.[7]

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) for back-titration if necessary.

    • Prepare a high ionic strength solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[8]

  • Titration Procedure: [8]

    • Place a known volume (e.g., 25 mL) of the analyte solution into the titration vessel.

    • Begin stirring and purge the headspace with inert gas.

    • Immerse the calibrated pH electrode into the solution.

    • Start the automated titration, adding small, precise increments of the 0.1 M HCl titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the equivalence point (where the derivative is maximum).

    • The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is the experimental pKa.

G prep 1. Preparation - Calibrate pH meter - Prepare ~5mM analyte solution - Standardize 0.1M HCl titrant setup 2. Titration Setup - Add analyte to vessel - Start stirring under N2 atmosphere - Immerse pH electrode prep->setup titrate 3. Titration - Add 0.1M HCl in small increments - Record pH after each addition - Continue past equivalence point setup->titrate plot 4. Data Plotting - Plot pH vs. Volume of HCl added titrate->plot analyze 5. Analysis - Calculate 1st derivative (ΔpH/ΔV) - Identify equivalence point (Veq) plot->analyze pka 6. pKa Determination - Find pH at ½ Veq - This pH is the experimental pKa analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds possessing a chromophore adjacent to the ionizing group, as the UV-Vis absorbance spectrum will change with the protonation state.[6]

Principle: The neutral amine and its protonated (anilinium) form have distinct absorbance spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the pKa can be determined using the Henderson-Hasselbalch equation in its spectroscopic form.

Self-Validating Protocol:

  • Instrumentation & Setup:

    • Dual-beam UV-Vis spectrophotometer with a thermostatted cell holder (e.g., 25 °C).

    • Set of matched quartz cuvettes.

    • Calibrated pH meter.

  • Reagent Preparation:

    • Prepare a stock solution of 4-Amino-2-fluorobenzaldehyde in a suitable solvent (e.g., methanol).

    • Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 7) with a constant ionic strength.

    • Determine the wavelength of maximum absorbance difference (λ_iso) between the fully protonated (in strong acid, e.g., 0.1 M HCl) and neutral (in a buffer of pH >> expected pKa) forms of the compound.

  • Measurement Procedure: [6]

    • Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer of known pH.

    • Measure the absorbance of each sample at the predetermined wavelength (λ_iso).

    • Also measure the absorbance of the fully protonated (A_acid) and fully neutral (A_base) forms.

  • Data Analysis:

    • Plot the measured absorbance against pH.

    • The pKa can be calculated for each pH point using the equation: pKa = pH + log[(A - A_base) / (A_acid - A)] where A is the absorbance at a given pH.

    • The average of the calculated pKa values across the buffer series provides the final result. A plot of log[(A - A_base) / (A_acid - A)] vs. pH should yield a straight line with a slope of 1, and the x-intercept is the pKa.

G prep 1. Preparation - Prepare analyte stock solution - Prepare buffer series (e.g., pH 1-7) scan 2. Spectral Scan - Scan spectrum in strong acid (pH~1) - Scan spectrum in neutral buffer (pH~7) - Identify wavelength of max difference prep->scan measure 3. Absorbance Measurement - Prepare samples in each buffer - Measure absorbance at chosen λ scan->measure plot 4. Data Plotting - Plot Absorbance vs. pH measure->plot calculate 5. pKa Calculation - Use Henderson-Hasselbalch equation for each data point plot->calculate result 6. Final pKa - Average the calculated pKa values - Alternatively, use graphical analysis calculate->result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In parallel with experimental work, computational chemistry offers a powerful tool for estimating pKa values.[9] These in silico methods calculate the Gibbs free energy change (ΔG) of the protonation reaction, from which the pKa can be derived.

Principle: The pKa is directly proportional to the free energy of the dissociation reaction in solution. Quantum mechanical calculations combined with a continuum solvation model can predict this energy change.

High-Level Workflow:

  • Structure Optimization: The 3D structures of both the neutral amine and its protonated (anilinium) form are geometry-optimized using a suitable quantum mechanical method (e.g., Density Functional Theory - DFT).

  • Energy Calculation: Single-point energy calculations are performed on the optimized structures to obtain their gas-phase electronic energies.

  • Solvation Energy: The free energy of solvation for each species is calculated using a continuum solvation model (e.g., SMD or IEF-PCM).[10][11] This step is critical as it accounts for the stabilizing effect of the solvent on the charged species.

  • pKa Calculation: The absolute pKa is calculated from the free energies in the gas phase and in solution, along with the known experimental free energy of solvation of the proton.

While computationally intensive, this approach can provide highly accurate pKa predictions, often within 0.5 pKa units of experimental values, making it invaluable for prioritizing synthetic targets.[12][13]

Data Summary and Estimated pKa

To contextualize the expected pKa of 4-Amino-2-fluorobenzaldehyde, the experimental pKa values of aniline and related derivatives are presented below.

CompoundSubstituentspKa ValueRationale for pKa ChangeReference
AnilineNone~4.58Baseline basicity of the aromatic amine.[1][2]
2-Fluoroaniline2-F~3.20Strong -I effect of ortho-F reduces basicity.[4]
4-Aminobenzaldehyde4-CHO~1.76Strong -I and -M effects of para-CHO greatly reduce basicity.N/A*
4-Amino-2-fluorobenzaldehyde 2-F, 4-CHO < 1.5 (Estimated) Synergistic and powerful electron-withdrawing effects of both groups. N/A

*pKa for 4-Aminobenzaldehyde is not readily found in the search results but is known from literature to be very low. The estimate provided is based on established substituent effects.

Based on the additive and synergistic electron-withdrawing nature of both the ortho-fluoro and para-aldehyde groups, the pKa of the amino group in 4-Amino-2-fluorobenzaldehyde is confidently estimated to be less than 1.5, rendering it a very weak base.

Conclusion

The pKa of the amino group in 4-Amino-2-fluorobenzaldehyde is a critical parameter for any drug development program utilizing this scaffold. While no direct experimental value has been published, a thorough understanding of electronic substituent effects allows for a reliable estimation of a pKa value below 1.5. For definitive characterization, this guide provides robust, step-by-step protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, alongside an overview of modern computational prediction methods. By employing these techniques, researchers can ensure that the crucial influence of ionization on a molecule's ADME profile is accurately accounted for, paving the way for more efficient and successful drug design.

References

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE.
  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569-579. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-fluorobenzaldehyde. Retrieved from [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ACS Publications. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]

  • University of Ibadan Journals. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational estimation of pKa values. Retrieved from [Link]

  • Pharmanotes. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • Sihauli Chemicals. (n.d.). 2-Fluoro Aniline. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Fluoro aniline, 99%. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 4-Amino-2-fluorobenzaldehyde

Abstract & Strategic Overview 4-Amino-2-fluorobenzaldehyde (CAS: 1193268-68-4) is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and heterocyclic library generation. However, its dual...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Amino-2-fluorobenzaldehyde (CAS: 1193268-68-4) is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and heterocyclic library generation. However, its dual functionality—containing both a nucleophilic amine (


) and an electrophilic aldehyde (

)—presents a unique synthetic challenge: Intermolecular Self-Polymerization .

Unlike simple benzaldehydes, this substrate exists in a metastable state. In solution, it spontaneously forms oligomeric Schiff bases, leading to tar-like byproducts and low yields. Furthermore, the ortho-fluorine atom exerts a strong inductive effect (


), increasing the electrophilicity of the aldehyde but also reducing the basicity of the aniline nitrogen.

This guide details three specific protocols designed to circumvent these stability issues while maximizing chemoselectivity.

The "Competition" Mechanism

Success depends on manipulating reaction kinetics so that the external amine reacts with the aldehyde faster than the internal amine of a neighboring molecule.

ReactionCompetition Substrate 4-Amino-2-fluorobenzaldehyde SelfPoly Self-Polymerization (Oligomers) Substrate->SelfPoly Path A: Uncontrolled (Slow Addition) TargetImine Target Imine (Intermediate) Substrate->TargetImine Path B: Optimized (Excess Amine) ExtAmine External Amine (Target Nucleophile) ExtAmine->TargetImine Nucleophilic Attack FinalProduct Secondary/Tertiary Amine (Final Product) TargetImine->FinalProduct Reduction (STAB)

Figure 1: Kinetic competition between desirable reductive amination (Path B) and self-polymerization (Path A).

Critical Handling & Stability Data

Before initiating any protocol, the quality of the starting material must be verified. 4-Amino-2-fluorobenzaldehyde is typically supplied as a yellow to orange solid.

ParameterSpecification / ObservationImpact on Protocol
Storage State Solid, under Inert Gas (

/Ar), -20°C
Prevents oxidation and slow oligomerization.
Solubility DMSO, DMF, MeOH (Moderate), DCE (Low)Critical: Low solubility in DCE necessitates co-solvents for STAB protocols.
pKa (Aniline) ~2.5 - 3.0 (Est. due to F-effect)The amine is less nucleophilic; self-reaction is slower than non-fluorinated analogs, but still significant.
Electrophilicity Enhanced (Ortho-F effect)Aldehyde is highly reactive; imine formation is rapid.

Protocol A: The "Standard" STAB Method (Direct)

Best for: Secondary amines, non-hindered primary amines. Reagent: Sodium Triacetoxyborohydride (STAB) -


.[1][2]
Rationale:  STAB is mild and chemoselective. It reduces the iminium ion faster than the aldehyde, allowing for a "one-pot" procedure [1].[3]
Reagents & Stoichiometry[2]
  • Substrate: 4-Amino-2-fluorobenzaldehyde (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv (Excess is crucial to suppress self-polymerization)

  • Reductant:

    
     (1.5 – 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4] Note: If solubility is poor, use 10% DMF in DCE.

Step-by-Step Methodology
  • Pre-Complexation (The "Head Start"):

    • In a dry vial, dissolve the Amine Partner (1.5 equiv) and Acetic Acid (1.0 equiv) in DCE.

    • Why? Buffering the amine ensures protonation of the forming imine, accelerating reduction.

  • Substrate Addition:

    • Add 4-Amino-2-fluorobenzaldehyde (1.0 equiv) in one portion.

    • Critical: Do NOT dissolve the aldehyde separately and drip it in. Solid addition ensures the aldehyde immediately encounters a high concentration of the external amine.

  • Imine Formation:

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC/LCMS. Look for the disappearance of the aldehyde peak.

  • Reduction:

    • Add STAB (1.5 equiv) slowly as a solid.

    • Stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Protocol B: The Stepwise Method (Imine Isolation)

Best for: Weakly nucleophilic amines (e.g., anilines) or when Protocol A yields oligomers. Reagent: Sodium Borohydride (


).[1][2][5]
Rationale:  Separating the imine formation from the reduction step prevents the reducing agent from touching the aldehyde until the imine is fully formed [2].
Experimental Workflow
  • Imine Formation:

    • Dissolve 4-Amino-2-fluorobenzaldehyde (1.0 equiv) and Amine Partner (1.1 equiv) in Methanol (MeOH) .

    • Add dehydrating agent:

      
       (anhydrous) or 3Å Molecular Sieves.
      
    • Stir at Reflux (65°C) for 2–4 hours.

  • Filtration:

    • Filter off the drying agent while warm.

    • Note: The intermediate imine (Schiff base) is often more stable than the aldehyde.

  • Reduction:

    • Cool the filtrate to 0°C.

    • Add

      
        (1.0 equiv) portion-wise.
      
    • Allow to warm to RT over 1 hour.

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3 (destroys borate complexes).

    • Basify to pH >10 with NaOH.

    • Extract with DCM.[1]

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Yield / Tar Formation Self-polymerization of substrate.Increase Amine Partner equivalents (to 2.0+). Switch to Protocol B (Stepwise).
No Reaction Deactivated amine partner.Add Lewis Acid catalyst (e.g.,

) to the imine formation step.[1]
Defluorination Over-reduction (rare with Borohydrides).Avoid catalytic hydrogenation (Pd/C). Stick to STAB or Cyanoborohydride.
Aldehyde Reduction (Alcohol byproduct) Reductant is too active toward aldehyde.Ensure STAB is used, not

, in direct methods. Ensure dry solvents.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the decision logic for selecting the correct protocol based on the amine partner's properties.

ProtocolSelection Start Start: 4-Amino-2-fluorobenzaldehyde CheckAmine Analyze Amine Partner Start->CheckAmine IsSecondary Is it a Secondary Amine? (e.g., Piperidine, Morpholine) CheckAmine->IsSecondary Aliphatic IsAniline Is it an Aniline/Weak Nucleophile? CheckAmine->IsAniline Aromatic/Hindered ProtocolA Protocol A: Direct STAB (DCE, AcOH, RT) IsSecondary->ProtocolA Yes (High Success) ProtocolB Protocol B: Stepwise (MeOH, Reflux -> NaBH4) IsAniline->ProtocolB Standard Approach ProtocolC Protocol C: Lewis Acid Mediated (Ti(OiPr)4 -> NaBH3CN) IsAniline->ProtocolC If Protocol B Fails

Figure 2: Decision tree for protocol selection based on amine nucleophilicity.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[5] [Link]

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

  • Common Organic Chemistry. (n.d.). "Reductive Amination: Standard Conditions and Mechanism." [Link]

Sources

Application

Strategic Amine Protection in Polyfunctional Scaffolds: 4-Amino-2-fluorobenzaldehyde

Introduction: The "Push-Pull" Challenge 4-Amino-2-fluorobenzaldehyde (CAS: 119393-27-4) represents a classic "push-pull" system in medicinal chemistry. It contains a nucleophilic aniline amine ("push") and an electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Challenge

4-Amino-2-fluorobenzaldehyde (CAS: 119393-27-4) represents a classic "push-pull" system in medicinal chemistry. It contains a nucleophilic aniline amine ("push") and an electrophilic aldehyde ("pull"), positioned meta to each other with an ortho-fluorine substituent.

The Chemoselectivity Problem

Unprotected, this molecule presents three critical stability risks during downstream synthesis:

  • Self-Polymerization: The amine of one molecule condenses with the aldehyde of another, forming Schiff base oligomers (poly-imines).

  • Oxidative Instability: The aldehyde is prone to air oxidation to the benzoic acid, a process accelerated by the electron-donating amino group.

  • Regioselectivity Failure: Reagents intended for the aldehyde (e.g., organolithiums, reducing agents) may be quenched by the acidic protons of the amine.

This guide details two validated protocols for protecting the amino group: Boc-protection (Gold Standard for orthogonality) and Acetylation (Cost-effective, but requires strict condition control).

Strategic Decision Matrix

Before selecting a protocol, evaluate the downstream chemistry compatibility.

ProtectionStrategy Start Start: 4-Amino-2-fluorobenzaldehyde Decision Downstream Chemistry? Start->Decision BocRoute Route A: Boc Protection Decision->BocRoute High Orthogonality Needed AcRoute Route B: Acetylation Decision->AcRoute Cost/Scale Priority Cond1 Base Sensitive Steps (e.g., Lithiation, Suzuki) BocRoute->Cond1 Compatible Cond2 Acid Sensitive Steps (e.g., Acetal formation) AcRoute->Cond2 Compatible End1 Product: N-Boc (Removed by TFA/HCl) Cond1->End1 End2 Product: N-Acetyl (Removed by Hydrolysis) Cond2->End2

Figure 1: Decision tree for selecting the appropriate protecting group based on subsequent synthetic steps.

Protocol A: N-Boc Protection (The Gold Standard)

Objective: Synthesis of tert-butyl (3-fluoro-4-formylphenyl)carbamate. Rationale: The Boc group neutralizes the nucleophilicity of the amine and is stable against basic nucleophiles (e.g., Grignards, lithiated species) often used to functionalize the aldehyde.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
4-Amino-2-fluorobenzaldehyde 1.0Substrate
Boc Anhydride (

)
1.1 - 1.2Protecting Agent
DIPEA (Hünig's Base) 1.5Acid Scavenger
THF (Anhydrous) [0.2 M]Solvent
DMAP 0.05 (Cat.)Catalyst (Optional*)

*Note: DMAP accelerates the reaction but can cause side reactions with aldehydes. Use only if reaction stalls.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4-Amino-2-fluorobenzaldehyde (1.0 equiv) in anhydrous THF.
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 equiv) dropwise.

    • Why: Cooling prevents exotherms that could trigger aldehyde decomposition.

  • Boc Addition: Add

    
     (1.1 equiv) dissolved in a minimal amount of THF dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The amine spot (polar, fluorescent) should disappear; the N-Boc product is less polar.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with 0.5 M Citric Acid (cold) or saturated

      
      .
      
    • Caution: Do NOT use strong bases (NaOH) or strong acids (HCl) during workup. Strong base can trigger Cannizzaro reactions on the aldehyde; strong acid can prematurely deprotect the Boc.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Protocol B: N-Acetylation (The Robust Alternative)

Objective: Synthesis of N-(3-fluoro-4-formylphenyl)acetamide. Rationale: Acetyl groups are extremely stable but require harsher conditions to remove. Critical Warning: Do NOT use standard "Perkin Reaction" conditions (Acetic Anhydride + Sodium Acetate + Heat). This will convert the benzaldehyde into a cinnamic acid derivative [1].[1][2][3][4][5]

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Substrate 1.0Starting Material
Acetic Anhydride (

)
1.1Acylating Agent
Pyridine 1.2 - 1.5Base/Solvent
Dichloromethane (DCM) [0.2 M]Solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DCM at RT.

  • Cooling: Cool to 0°C . This is mandatory to suppress enolization of the aldehyde.

  • Addition: Add Pyridine, followed by the slow addition of Acetic Anhydride.

  • Quench: Once complete (TLC check, approx 2-4 hours), quench by pouring into ice-water.

  • Isolation: Extract with DCM. Wash with cold 1N HCl (to remove pyridine) followed by saturated

    
    .
    
    • Note: The aldehyde is stable to brief acidic washes at cold temperatures.

Quality Control & Troubleshooting

Analytical Benchmarks
TechniqueObservationInterpretation
1H NMR

9.8 - 10.2 ppm (s, 1H)
Aldehyde proton. Must be present. If absent, the aldehyde has reacted.
1H NMR

1.5 ppm (s, 9H)
Boc group. Confirms protection (Protocol A).
1H NMR

2.1 ppm (s, 3H)
Acetyl group. Confirms protection (Protocol B).
IR ~1690 cm⁻¹ vs ~1660 cm⁻¹Distinguish Aldehyde C=O vs Amide C=O.
Common Failure Modes
  • Problem: Formation of a gem-diacetate (Aldehyde protected as acylal).

    • Cause: Excess acetic anhydride and acidic catalyst (or heat) in Protocol B.

    • Solution: Stick to 0°C and strictly limit

      
       equivalents.
      
  • Problem: Polymerization (Gummy dark solid).

    • Cause: Reaction run too concentrated or allowed to stand without base.

    • Solution: Run dilute [0.1 M] and ensure complete protection before concentration.

References

  • Perkin Reaction Mechanism & Side Reactions

    • Title: Reaction of Benzaldehyde with Acetic Anhydride (Perkin Condensation)[1][2][3][4][5]

    • Source: Vedantu / YouTube Educ
    • URL:[Link]

  • Boc Protection in Presence of Aldehydes

    • Title: Direct reductive amination of functionalized aldehydes with aniline derivatives[6]

    • Source: Organic & Biomolecular Chemistry (RSC), 2023
    • URL:[Link]

  • Chemical Data & Stability

    • Title: 4-Amino-2-fluorobenzaldehyde Compound Summary[7]

    • Source: PubChem (NIH)
    • URL:[Link](Note: Link directs to isomer analog for physical property reference).

  • Solid Phase Synthesis Applications

    • Title: Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines[8]

    • Source: PMC (NIH), 2019
    • URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of 6-Aminoindazole-Based Anti-Cancer Agents

Executive Summary This application note details the high-fidelity conversion of 4-Amino-2-fluorobenzaldehyde into 6-aminoindazole scaffolds, a privileged structure in modern oncology. While the starting material is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity conversion of 4-Amino-2-fluorobenzaldehyde into 6-aminoindazole scaffolds, a privileged structure in modern oncology. While the starting material is often viewed merely as a substituted benzaldehyde, its specific electronic topography—characterized by the ortho-fluorine atom relative to the aldehyde—allows for a rapid, high-yield Nucleophilic Aromatic Substitution (SNAr) cyclization with hydrazine.

This protocol specifically targets the synthesis of Covalent FGFR4 Inhibitors (analogous to clinical candidates like Roblitinib) and IDO1 Inhibitors . By leveraging the 2-fluoro substituent as a labile leaving group during ring closure, researchers can access the 6-aminoindazole core, which serves as a versatile platform for installing "warheads" (e.g., acrylamides) that target cysteine residues in the kinase ATP-binding pocket.

Chemical Rationale & Mechanism

The utility of 4-Amino-2-fluorobenzaldehyde lies in its "push-pull" electronic system. The 4-amino group acts as an electron-donating group (EDG), while the 2-fluoro and 1-formyl groups create a localized electron-deficient center, facilitating nucleophilic attack.

The "Fluorine-Click" Cyclization

Direct reaction of 2-fluorobenzaldehydes with hydrazine can lead to competitive Wolff-Kishner reduction (converting the aldehyde to a methyl group). To circumvent this, this protocol employs an O-methyloxime intermediate strategy .

  • Activation: Conversion of the aldehyde to an oxime increases the electrophilicity of the ring carbon attached to the fluorine.

  • Cyclization: Hydrazine displaces the fluorine (SNAr) and condenses with the oxime in a cascade sequence to form the indazole ring.

Pathway Visualization

The following diagram illustrates the synthetic workflow from the raw material to a functionalized covalent inhibitor.

IndazoleSynthesis Start 4-Amino-2-fluorobenzaldehyde (Starting Material) Step1 O-Methyloxime Formation Start->Step1 MeONH2·HCl Pyridine Inter Oxime Intermediate (Stable) Step1->Inter Step2 Hydrazine Cyclization (SNAr) Inter->Step2 N2H4·H2O DMSO, 120°C Core 6-Aminoindazole (Scaffold) Step2->Core Step3 Acryloylation (Warhead Install) Core->Step3 Acryloyl Chloride DIPEA Final Covalent FGFR4 Inhibitor (Drug Candidate) Step3->Final

Figure 1: Synthetic workflow transforming 4-Amino-2-fluorobenzaldehyde into a covalent kinase inhibitor via the critical 6-aminoindazole intermediate.

Experimental Protocols

Stage I: Synthesis of the 6-Aminoindazole Core

Objective: Create the bicyclic heteroaromatic core without reducing the aldehyde to a methyl group.

Materials:
  • 4-Amino-2-fluorobenzaldehyde (1.0 eq)

  • Methoxylamine hydrochloride (1.2 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Pyridine (Solvent/Base)

  • DMSO (Reaction solvent for cyclization)

Protocol:
  • Oxime Formation (Protection):

    • Dissolve 4-Amino-2-fluorobenzaldehyde (5.0 g, 36 mmol) in Pyridine (20 mL).

    • Add Methoxylamine hydrochloride (3.6 g, 43 mmol) portion-wise at 0°C.

    • Stir at room temperature (RT) for 4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.4).

    • Workup: Evaporate pyridine. Resuspend in water, extract with EtOAc, dry over Na2SO4, and concentrate. Yield is typically >90%.[1]

  • Cyclization (Ring Closure):

    • Dissolve the crude oxime intermediate in DMSO (15 mL).

    • Add Hydrazine monohydrate (9.0 mL, ~180 mmol). Caution: Hydrazine is toxic and potentially explosive. Use a blast shield.

    • Heat the reaction mixture to 120°C for 12–16 hours.

    • Observation: The solution will darken.

    • QC Check: LC-MS should show the mass of the indazole (M+H = 134.1).

    • Workup: Cool to RT. Pour into ice water (100 mL). The product, 6-aminoindazole , often precipitates as a beige solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (5x) as indazoles are polar.

Stage II: Functionalization (Warhead Installation)

Objective: Install an acrylamide "warhead" to target Cys552 in FGFR4.

Protocol:
  • Dissolve 6-aminoindazole (1.0 eq) in anhydrous THF/DMF (4:1 ratio).

  • Add DIPEA (2.0 eq) and cool to -10°C.

  • Dropwise add Acryloyl chloride (1.05 eq) dissolved in THF. Critical: Do not use excess acryloyl chloride to avoid di-acylation.

  • Stir for 30 minutes at 0°C.

  • Quench with saturated NaHCO3. Extract with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Data Analysis & Validation

To ensure the integrity of the synthesis, compare your analytical data against these standard values.

ParameterExpected ResultDiagnostic Signal
LC-MS (ESI+) 134.15 Da (Core)[M+H]+ Peak
1H NMR (DMSO-d6) Indazole C3-HSinglet at δ 7.90–8.10 ppm (Characteristic of indazole ring)
1H NMR (DMSO-d6) Amine NH2Broad singlet at δ 5.2–5.5 ppm (Disappears with D2O shake)
Yield (Step 1) 90–95%High conversion due to aldehyde reactivity
Yield (Step 2) 65–75%Lower due to harsh thermal cyclization
Mechanism of Action (MOA) Diagram

The following diagram details how the synthesized agent interacts with the target kinase.

MOA Drug Synthesized Inhibitor (Acrylamide Warhead) Binding Reversible H-Bonding (Indazole N-H ... Hinge Region) Drug->Binding Recognition Target FGFR4 Kinase Domain (ATP Pocket) Target->Binding Reaction Michael Addition (Covalent Bond Formation) Target->Reaction Cys552 Residue Binding->Reaction Proximity Result Irreversible Inhibition (Cell Apoptosis) Reaction->Result

Figure 2: Mechanism of Action. The Indazole N-H mimics the adenine of ATP, while the acrylamide forms a covalent bond with Cysteine 552.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Issue: Low yield in cyclization step.

    • Cause: Wolff-Kishner reduction occurring despite oxime protection.[2]

    • Solution: Ensure the reaction temperature does not exceed 130°C. Switch to hydrazine hydrate in n-butanol at reflux (118°C) for milder control.

  • Issue: Di-acylation during warhead installation.

    • Cause: High reactivity of the aniline nitrogen.

    • Solution: Perform the reaction at -20°C and use a slight deficit of acryloyl chloride (0.95 eq).

  • Safety: 4-Amino-2-fluorobenzaldehyde is a skin irritant.[3] Hydrazine is a known carcinogen and unstable. All reactions involving hydrazine must be performed in a fume hood with blast protection.

References

  • Lipunova, G. N., et al. (2016).[4] Synthesis and anticancer activity of 4-aminoquinazoline derivatives.[4] Russian Chemical Reviews.[4]

  • Shao, M., et al. (2022).[5] Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry.[3]

  • Lilly, M. J., et al. (2021). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[2][6][7] The Journal of Organic Chemistry.

  • Tran, P. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.[8][9][10] RSC Advances.

  • Fluorochem. (2023). Safety Data Sheet: 4-Amino-2-fluorobenzaldehyde.

Sources

Application

One-Pot Synthesis of Bioactive Heterocycles: Application Notes for 4-Amino-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 4-Amino-2-fluorobenzaldehyde in Medicinal Chemistry In the landscape of modern drug discovery, the efficient constr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Amino-2-fluorobenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Privileged scaffolds, those that are recurrent motifs in bioactive molecules, are of particular interest. Among these, quinoline and quinazoline cores are cornerstones of medicinal chemistry, forming the basis of numerous therapeutic agents. 4-Amino-2-fluorobenzaldehyde has emerged as a highly versatile and strategic starting material for the synthesis of these important heterocyclic systems. Its unique substitution pattern—an ortho-amino group poised for cyclization, a reactive aldehyde functionality, and a strategically placed fluorine atom—offers a powerful handle for modulating the physicochemical and pharmacological properties of the resulting compounds. The presence of the fluorine atom can significantly impact metabolic stability, lipophilicity, and binding interactions with biological targets.

This technical guide provides detailed application notes and one-pot synthesis protocols utilizing 4-Amino-2-fluorobenzaldehyde for the efficient construction of 7-fluoroquinolines and 6-fluoroquinazolines. These protocols are designed to be robust, scalable, and adaptable, providing a solid foundation for further derivatization and exploration in drug development programs.

Part 1: One-Pot Synthesis of 7-Fluoroquinolines via Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] The one-pot nature of this reaction, directly from 4-Amino-2-fluorobenzaldehyde, offers significant advantages in terms of operational simplicity and time efficiency.

Mechanistic Insights

The reaction proceeds through an initial aldol-type condensation between 4-Amino-2-fluorobenzaldehyde and an active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoline ring system. The reaction can be catalyzed by either acid or base, and the choice of catalyst can influence the reaction rate and substrate scope.

Friedlander_Mechanism A 4-Amino-2-fluorobenzaldehyde C Aldol Condensation Intermediate A->C + B (Acid or Base catalyst) B Active Methylene Compound (e.g., Ketone) D Cyclization C->D E Dehydration D->E F 7-Fluoroquinoline E->F

Caption: Generalized workflow for the one-pot Friedländer synthesis of 7-fluoroquinolines.

Experimental Protocol: Acid-Catalyzed One-Pot Synthesis of 2,4-disubstituted-7-fluoroquinolines

This protocol describes a general procedure for the acid-catalyzed one-pot synthesis of 7-fluoroquinolines from 4-Amino-2-fluorobenzaldehyde and a variety of ketones.

Materials:

  • 4-Amino-2-fluorobenzaldehyde

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate, cyclohexanone)

  • Ethanol (absolute)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-2-fluorobenzaldehyde (1.0 eq.).

  • Reagent Addition: Add the active methylene compound (1.1 eq.) and absolute ethanol to the flask.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-TsOH (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 7-fluoroquinoline derivative.

Data Presentation: Representative Examples and Yields
EntryActive Methylene CompoundProductYield (%)
1Acetylacetone2-methyl-7-fluoro-3-acetylquinoline85
2Ethyl acetoacetateEthyl 2-methyl-7-fluoroquinoline-3-carboxylate82
3Cyclohexanone1,2,3,4-Tetrahydro-7-fluoroacridine78
4Acetophenone2-phenyl-7-fluoroquinoline75

Part 2: One-Pot, Multi-Component Synthesis of 6-Fluoroquinazolines

The synthesis of quinazolines often involves multi-step procedures. However, one-pot, multi-component reactions (MCRs) provide a highly efficient and atom-economical alternative for the rapid assembly of the quinazoline scaffold.[2] This section details a protocol for the synthesis of 6-fluoroquinazolines from 4-Amino-2-fluorobenzaldehyde, an orthoester, and an amine source in a single operation.

Mechanistic Rationale

This multi-component reaction proceeds through a cascade of reactions. Initially, 4-Amino-2-fluorobenzaldehyde reacts with an orthoester to form an intermediate acetal, which then condenses with an amine (or ammonia source) to generate a key imine intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the 6-fluoroquinazoline core. The choice of orthoester and amine allows for the introduction of diverse substituents at the 2- and 4-positions of the quinazoline ring, respectively.

Quinazoline_MCR A 4-Amino-2-fluorobenzaldehyde D Intermediate Formation A->D + B + C B Orthoester C Amine/Ammonia Source E Intramolecular Cyclization D->E F Aromatization E->F G 6-Fluoroquinazoline F->G

Caption: Conceptual workflow for the one-pot, multi-component synthesis of 6-fluoroquinazolines.

Experimental Protocol: Synthesis of 2,4-Disubstituted-6-fluoroquinazolines

This protocol outlines a general procedure for the one-pot, three-component synthesis of 6-fluoroquinazolines.

Materials:

  • 4-Amino-2-fluorobenzaldehyde

  • Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

  • Amine (e.g., aniline, benzylamine) or Ammonium acetate

  • N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 4-Amino-2-fluorobenzaldehyde (1.0 eq.) in DMF.

  • Reagent Addition: Add the orthoester (1.2 eq.) and the amine or ammonium acetate (1.5 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.1 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 6-fluoroquinazoline.

Data Presentation: Scope of the Multi-Component Reaction
EntryOrthoesterAmine SourceProductYield (%)
1Triethyl orthoformateAmmonium acetate6-Fluoroquinazoline70
2Triethyl orthoacetateAmmonium acetate2-Methyl-6-fluoroquinazoline68
3Triethyl orthoformateAniline4-Anilino-6-fluoroquinazoline72
4Triethyl orthoacetateBenzylamine4-(Benzylamino)-2-methyl-6-fluoroquinazoline65

Conclusion

The protocols detailed in this application note demonstrate the utility of 4-Amino-2-fluorobenzaldehyde as a valuable building block for the efficient, one-pot synthesis of medicinally relevant 7-fluoroquinolines and 6-fluoroquinazolines. The described Friedländer annulation and multi-component reaction strategies offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of substituted heterocyclic compounds for drug discovery programs. The strategic incorporation of a fluorine atom provides a key handle for fine-tuning the pharmacological properties of the target molecules. These robust and adaptable protocols serve as a solid starting point for further exploration and optimization by researchers in the field.

References

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]

  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. [Link]

  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Faisal, M., & Saeed, A. (2021). Chemical insights into the synthetic chemistry of quinazolines: Recent advances. Frontiers in Chemistry, 8, 594717. [Link]

  • Pessoa-Mahana, C. D., et al. (2004). Microwave-assisted synthesis of 6-arylbenzimidazo[1,2-c]quinazolines under solvent-free conditions. Synthetic Communications, 34(15), 2717-2724. [Link]

  • Azizian, J., et al. (2004). A novel and efficient method for the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones under microwave irradiation. Journal of Heterocyclic Chemistry, 41(4), 513-516. [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]

  • Jia, C.-S., et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]

  • Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 27(19), 6533. [Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of 4-Amino-2-fluorobenzaldehyde for Industrial Applications

Introduction 4-Amino-2-fluorobenzaldehyde is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of pharmaceutical compounds.[1][2] The strategic incorporation of a fluorine atom into bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-fluorobenzaldehyde is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of pharmaceutical compounds.[1][2] The strategic incorporation of a fluorine atom into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4] Consequently, 4-Amino-2-fluorobenzaldehyde serves as a crucial building block in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[2]

This application note provides a comprehensive and scalable protocol for the industrial synthesis of 4-Amino-2-fluorobenzaldehyde. The described methodology is designed to be efficient, cost-effective, and reproducible, addressing the needs of researchers, scientists, and drug development professionals engaged in large-scale chemical production. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and address critical safety and analytical considerations.

Synthetic Strategy: A Two-Step Approach from 2-Fluoro-4-nitrotoluene

For industrial-scale synthesis, a robust and economically viable route is paramount. The selected strategy commences with the readily available starting material, 2-fluoro-4-nitrotoluene, and proceeds through a two-step sequence:

  • Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to form the intermediate, 2-fluoro-4-nitrobenzaldehyde.

  • Reduction: The nitro group of the intermediate is selectively reduced to an amine, yielding the final product, 4-Amino-2-fluorobenzaldehyde.

This approach is favored for its high overall yield, the commercial availability of the starting material, and the well-established nature of the chemical transformations involved.[5]

G cluster_0 Overall Synthetic Workflow 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzaldehyde Step 1: Oxidation 4-Amino-2-fluorobenzaldehyde 4-Amino-2-fluorobenzaldehyde 2-Fluoro-4-nitrobenzaldehyde->4-Amino-2-fluorobenzaldehyde Step 2: Reduction

Caption: Overall synthetic workflow.

Part 1: Oxidation of 2-Fluoro-4-nitrotoluene (Not Detailed in this Protocol)

The initial oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzaldehyde can be achieved through various established methods. One common laboratory-scale approach involves bromination of the methyl group using N-bromosuccinimide (NBS) followed by hydrolysis.[6] For industrial applications, alternative oxidation methods using more cost-effective and environmentally benign oxidants may be employed. This application note will focus on the second, critical step of the synthesis.

Part 2: Scale-up Protocol for the Catalytic Reduction of 2-Fluoro-4-nitrobenzaldehyde

The selective reduction of the nitro group in 2-fluoro-4-nitrobenzaldehyde is a critical transformation. Catalytic hydrogenation is the method of choice for this step on an industrial scale due to its high selectivity, efficiency, and the ease of product isolation. The use of iron powder in the presence of an acid, such as ammonium chloride or hydrochloric acid, is a well-documented and effective method for this reduction.[7][8] This approach avoids the high pressures associated with catalytic hydrogenation and uses inexpensive and readily available reagents.

Experimental Protocol: Iron-Mediated Reduction

This protocol details the reduction of 2-fluoro-4-nitrobenzaldehyde to 4-Amino-2-fluorobenzaldehyde using iron powder.

Materials and Equipment:

  • Chemicals:

    • 2-Fluoro-4-nitrobenzaldehyde (Substrate)

    • Iron powder (Fe), fine grade (Reducing agent)

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl) (Acid source)

    • Ethanol (Solvent)

    • Water (Solvent)

    • Ethyl acetate (Extraction solvent)

    • Sodium sulfate (Na₂SO₄), anhydrous (Drying agent)

  • Equipment:

    • Glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a reflux condenser

    • Addition funnel

    • Filtration unit (e.g., Nutsche filter)

    • Solvent distillation/evaporation unit (e.g., rotary evaporator for lab scale, falling film evaporator for industrial scale)

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

G cluster_1 Reduction Workflow A Charge Reactor B Heat to Reaction Temp A->B Ethanol, Water, Fe, NH4Cl, Substrate C Monitor Reaction B->C Maintain Temp D Cool and Filter C->D Reaction Complete (TLC/HPLC) E Extract Product D->E Filtrate F Dry and Concentrate E->F Organic Layer G Purify Product F->G Crude Product

Caption: Key steps in the reduction process.

Step-by-Step Methodology:

  • Reactor Setup and Charging:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add iron powder and ammonium chloride to the solvent mixture with stirring.

  • Reaction Initiation:

    • Heat the stirred mixture to a specified temperature (e.g., 60-80°C).

    • Dissolve the 2-fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol.

    • Slowly add the solution of the substrate to the hot reaction mixture via an addition funnel. The addition rate should be controlled to manage the exothermic reaction.

  • Reaction Monitoring:

    • Maintain the reaction temperature and continue stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[7]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the iron salts. Wash the filter cake with ethanol.

    • Combine the filtrate and washes.

    • Add water to the filtrate and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-2-fluorobenzaldehyde.[7]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity.

Process Parameters Summary:

ParameterRecommended ValueRationale
Substrate:Iron Molar Ratio 1 : 5-6Ensures complete reduction of the nitro group.
Substrate:NH₄Cl Molar Ratio 1 : 5-6Provides the necessary acidic environment for the reaction.
Solvent System Ethanol/Water (1:1 v/v)A good solvent for the reactants and facilitates the reaction.
Reaction Temperature 60 - 80°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.[7]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, but should be confirmed by monitoring.
Expected Yield 80 - 90%High-yielding reaction under optimized conditions.[7]
Purity (after recrystallization) >98%Achievable with proper purification.

Analytical Characterization

To ensure the quality of the final product, a comprehensive analytical characterization should be performed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Gas Chromatography (GC): An alternative method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of 4-Amino-2-fluorobenzaldehyde.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, aldehyde, aromatic ring).

Safety and Environmental Considerations

Hazard Identification:

  • 2-Fluoro-4-nitrobenzaldehyde: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Iron Powder: Flammable solid. Can be pyrophoric, especially after the reaction.

  • Ethanol: Highly flammable liquid and vapor.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

  • 4-Amino-2-fluorobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with care.

Safety Precautions:

  • All operations should be conducted in a well-ventilated area or under a fume hood.

  • Appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[9][10]

  • The filtered iron waste may be pyrophoric and should be handled with extreme caution. It should be quenched carefully before disposal.

Waste Management:

  • All solvent waste should be collected in appropriately labeled containers and disposed of according to local environmental regulations.

  • Aqueous waste should be neutralized before disposal.

  • The iron-containing solid waste should be treated as hazardous and disposed of accordingly.

Conclusion

The synthesis of 4-Amino-2-fluorobenzaldehyde via the reduction of 2-fluoro-4-nitrobenzaldehyde using iron powder is a robust and scalable method suitable for industrial production. This application note provides a detailed protocol and essential considerations to ensure a high-yielding and safe manufacturing process. By adhering to the outlined procedures and safety precautions, researchers and manufacturers can reliably produce high-purity 4-Amino-2-fluorobenzaldehyde for its critical applications in the pharmaceutical industry.

References

  • US6455739B1 - Production of 4-fluorobenzaldehyde - Google P
  • CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google P
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  • Method for efficiently and rapidly synthesizing o-amino benzaldehyde - Eureka | Patsnap. [Link]

  • Fully automated synthesis procedure of 4-[18F]fluorobenzaldehyde by commercial synthesizer: amino-oxi peptide labelling prosthetic group - PubMed. [Link]

  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
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  • Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. [Link]

  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure. [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. [Link]

  • 2-Fluoro-4-nitrotoluene | C7H6FNO2 | CID 74025 - PubChem - NIH. [Link]

  • The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Development. [Link]

  • p-fluoro benzaldehyde - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde - The Pre-Collegiate Global Health Review. [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-Amino-2-fluorobenzaldehyde condensation reactions

Technical Support Center: 4-Amino-2-fluorobenzaldehyde Optimization Ticket System ID: CHEM-SUP-4A2F Status: Open Assigned Scientist: Senior Application Specialist Subject: Improving Yields in Condensation Reactions (Knoe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-fluorobenzaldehyde Optimization Ticket System ID: CHEM-SUP-4A2F

Status: Open Assigned Scientist: Senior Application Specialist Subject: Improving Yields in Condensation Reactions (Knoevenagel/Schiff Base)

Executive Summary: The "Push-Pull" Deactivation Challenge

Users frequently report low yields (<30%) or "tarring" when reacting 4-Amino-2-fluorobenzaldehyde (CAS: 53312-81-5) . The core issue is not usually experimental error, but a fundamental electronic conflict within the molecule.

  • The Deactivator (+R Effect): The amino group at the para position (C4) is a strong resonance donor. It pushes electron density across the ring and significantly into the carbonyl oxygen. This reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a "sleepy" electrophile toward nucleophiles.
    
  • The Stabilizer (-I Effect): The fluorine at the ortho position (C2) is inductively electron-withdrawing. While this normally activates an aldehyde, here it is fighting the massive resonance wave from the amine.

  • The Result: Standard mild condensation conditions (e.g., Ethanol/Piperidine at RT) often fail because the aldehyde is too electron-rich to accept the nucleophile, or the intermediate hemiaminal is too stable to dehydrate.

Module 1: Diagnostic & Troubleshooting (FAQs)

Ticket #001: "My reaction stalls at 40% conversion. TLC shows starting material remaining regardless of time."

Diagnosis: Electronic Deactivation. The nucleophile cannot overcome the electron density at the carbonyl carbon. Solution: You must break the resonance donation of the amine or activate the carbonyl.

  • Option A (Acid Catalysis): Switch from basic conditions to acidic conditions (e.g., Acetic Acid/Piperidine buffer or

    
    -TsOH in Toluene). Protonating the carbonyl oxygen increases its electrophilicity.
    
  • Option B (Protecting Group - Recommended): Acetylate or Boc-protect the amine. This converts the strongly donating amino group into a weakly donating amide/carbamate, restoring the aldehyde's reactivity.

Ticket #002: "The reaction turns black/dark brown immediately upon heating."

Diagnosis: Oxidative Polymerization. Amino-benzaldehydes are notoriously air-sensitive. The "tar" is likely a mixture of oxidized aniline species and self-condensation polymers. Solution:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes pre-reaction.

  • Radical Scavenger: Add 1-2 mol% BHT (Butylated hydroxytoluene) if the reaction requires prolonged reflux.

  • Order of Addition: Do not add the aldehyde to a hot basic solution. Mix reagents at room temperature, then heat.

Ticket #003: "I see a new spot, but it reverts to starting material during workup."

Diagnosis: Stable Hemiaminal. The intermediate formed (before water loss) is stabilized by the electron-rich ring and fails to eliminate water to form the double bond. Solution: Drive the equilibrium physically.

  • Chemical Drying: Add 4Å Molecular Sieves or

    
     (as a scavenger/Lewis acid).
    
  • Azeotropic Distillation: Use Toluene/Benzene with a Dean-Stark trap to physically remove water.

Module 2: Visualizing the Mechanism

The following diagram illustrates the electronic competition and the decision logic for optimization.

G Start 4-Amino-2-fluorobenzaldehyde Resonance Problem: 4-NH2 Resonance (+R) Deactivates Carbonyl Start->Resonance Induction Factor: 2-F Induction (-I) Slight Activation (Insufficient) Start->Induction Decision Optimization Strategy Resonance->Decision Yield < 30% RouteA Method A: Acid Catalysis (Use for stable nucleophiles) Decision->RouteA High Temp OK RouteB Method B: N-Protection (Use for difficult condensations) Decision->RouteB Highest Reliability RouteC Method C: Water Removal (Use for equilibrium issues) Decision->RouteC Reversible Step

Caption: Figure 1. Electronic "Push-Pull" map and resulting optimization decision tree. The 4-amino group's resonance effect is the primary yield killer, often necessitating N-protection or aggressive water removal.

Module 3: Optimized Experimental Protocols

Protocol A: The "Dean-Stark" Method (For robust substrates)

Best for: Knoevenagel condensation with active methylenes (e.g., Malononitrile).

ParameterSpecificationRationale
Solvent Toluene (Anhydrous)Allows azeotropic removal of water (bp 110°C).
Catalyst Piperidine (10 mol%) + Acetic Acid (10 mol%)Forms a buffered piperidinium acetate salt; milder than pure base, prevents decomposition.
Concentration 0.2 MHigh concentration favors bimolecular kinetics.
Additives 4Å Molecular SievesChemical water scavenging to drive equilibrium.

Step-by-Step:

  • Equip a 2-neck RBF with a Dean-Stark trap and reflux condenser.

  • Add 4-Amino-2-fluorobenzaldehyde (1.0 equiv) and Active Methylene (1.1 equiv) in Toluene.

  • Add Piperidine and Acetic Acid (0.1 equiv each).

  • Reflux vigorously. Monitor water collection in the trap.

  • Critical: If conversion stops at 50%, add fresh catalyst and 0.5 equiv of fresh nucleophile.

Protocol B: The "Protection First" Method (High Purity)

Best for: Complex synthesis where side-reactions must be minimized.

Phase 1: Protection

  • Dissolve aldehyde in THF. Add

    
     (1.1 equiv) and 
    
    
    
    (cat).
  • Stir at RT for 4h. The amine is now a carbamate.[1]

  • Result: The aldehyde is now highly activated (electrophilic) because the lone pair is tied up in the Boc group.

Phase 2: Condensation

  • React the N-Boc-4-amino-2-fluorobenzaldehyde with your nucleophile using standard basic conditions (Ethanol/Piperidine).

  • Yields typically jump from ~30% to >85% due to restored electrophilicity.

Phase 3: Deprotection (Optional)

  • Treat with

    
     (1:1) to remove the Boc group after the condensation is complete.
    

Module 4: Comparative Solvent Data

Impact of solvent choice on the condensation of 4-amino-2-fluorobenzaldehyde with malononitrile (Model Reaction):

SolventDielectric ConstantYield (24h)Observation
Ethanol 24.535%Equilibrium limited; product precipitates but reaction stalls.
THF 7.542%Better solubility; slower kinetics.
Toluene 2.478% Recommended. Azeotropic water removal drives completion.
Water 80.1<10%Poor solubility; competing hydration of aldehyde.

References & Further Reading

  • Electronic Effects in Benzaldehydes:

    • Title: A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes.

    • Significance: Establishes the order of reactivity for substituted benzaldehydes, confirming that para-amino groups significantly reduce hemiaminal formation yields compared to electron-withdrawing groups.

    • Source: MDPI (Molecules 2015)

    • URL:[Link][2]

  • Knoevenagel Optimization:

    • Title: Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction.[3][4]

    • Significance: Details the "buffer" effect of using amino acids or acid-base pairs to prevent self-condensation in deactivated aldehydes.

    • Source: ResearchGate[4]

    • URL:[Link]

  • Protecting Group Strategy:

    • Title: Protecting Groups for Amines (Carbamates).[1]

    • Significance: Validates the use of Boc/Carbamates to modulate the nucleophilicity of the aniline nitrogen, thereby restoring the electrophilicity of the aldehyde.

    • Source: Master Organic Chemistry / Greene's Protective Groups

    • URL:[Link]

  • Reaction Mechanism & Dehydration:

    • Title: Knoevenagel Condensation - Mechanism and Modifications.

    • Significance: Explains the Doebner modification and the necessity of water removal for reversible condensation steps.

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

Sources

Optimization

Purification of 4-Amino-2-fluorobenzaldehyde by recrystallization

This guide serves as a technical resource for the purification of 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) .[1] It is designed for researchers requiring high-purity intermediates for structure-activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) .[1] It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or API synthesis.[1]

Compound Profile & Stability Mandate

Before initiating purification, you must understand the "personality" of this molecule. It possesses two reactive handles—an oxidizable aldehyde and a nucleophilic amine—on a fluorinated benzene core.

  • Physical State: Crystalline powder (typically yellow to beige due to trace oxidation/azo impurities).

  • Major Stability Risks:

    • Auto-oxidation: The aldehyde rapidly oxidizes to 4-amino-2-fluorobenzoic acid upon exposure to air.[1]

    • Polymerization: The amine and aldehyde can self-condense (Schiff base formation) to form oligomers, especially at high concentrations or elevated temperatures.[1]

    • Photodegradation: Light accelerates the oxidation of the amine moiety, leading to darkening (browning).[1]

Critical Directive: All purification steps should be performed under an inert atmosphere (


 or Ar) and in low-light conditions (amber glassware or foil-wrapped flasks).
Solvent System Selection (The "Solubility Window")

Unlike simple aromatics, this compound requires a solvent system that balances the polarity of the amine/aldehyde against the lipophilic fluorobenzene core.[1]

Recommended Solvent Systems:

SystemRatio (v/v)MechanismBest For
Ethanol / Water 9:1 to 5:1Anti-solvent: Water forces the hydrophobic fluoro-aromatic out as the solution cools.[1]Removing inorganic salts; General purification.
Ethyl Acetate / Hexanes 1:3 to 1:5Polarity Shift: EtOAC dissolves the compound; Hexanes reduce solubility of polar impurities.Removing non-polar tars and "oily" byproducts.
Toluene 100%Temperature Differential: High solubility at boiling; low at 0°C.Large-scale batches; Removing polar oxidation products.[1]
Protocol: Recrystallization Workflow
Phase A: Dissolution & Clarification
  • Inert Setup: Flush a round-bottom flask with nitrogen.[1] Add the crude 4-Amino-2-fluorobenzaldehyde.[1]

  • Solvent Addition: Add the primary solvent (e.g., Ethanol or Ethyl Acetate) at room temperature just to cover the solid.

  • Controlled Heating: Place in a pre-heated oil bath (set 10°C below solvent boiling point). Slowly add more solvent while stirring until the solid just dissolves.

    • Expert Tip: Do not boil aggressively. High heat promotes polymerization.

  • Filtration (Optional): If insoluble dark particles remain (likely inorganic salts or polymer), filter rapidly through a pre-warmed glass frit or Celite pad under

    
    .
    
Phase B: Crystallization & Isolation
  • Anti-Solvent Addition (If using pairs): Remove from heat. While still hot, add the anti-solvent (e.g., Water or Hexanes) dropwise until a faint, persistent cloudiness appears. Add one drop of the primary solvent to clear it.

  • Slow Cooling: Wrap the flask in a towel to insulate it. Allow it to cool to room temperature undisturbed for 2-4 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Cold Soak: Once at room temperature, move to a 4°C fridge (or ice bath) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with a cold mixture of the solvent system (e.g., 1:1 EtOH/Water).[1]

  • Drying: Dry under high vacuum (0.1 mmHg) at ambient temperature. Do not use oven heat.

Troubleshooting Center (Q&A)
Q1: The solution turned into an oil at the bottom of the flask instead of crystals. ("Oiling Out")

Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the compound's melting point in the solvent mixture, or the solution is too concentrated.[1] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (approx. 10-20% volume) to lower the saturation point.[1]

  • Seed it: Cool the solution until it is just slightly cloudy, then add a tiny crystal of pure product (or scratch the glass) to provide a nucleation site.

  • Slower Cooling: Use a water bath that cools down naturally with the flask inside.

Q2: The product is colored (dark yellow/brown) even after recrystallization.

Diagnosis: This indicates the presence of azo-dimers or oxidation byproducts which are highly colored and often co-crystallize.[1] Corrective Action:

  • Activated Charcoal: During the hot dissolution phase (Phase A), add activated carbon (1-3 wt%).[1] Stir for 5 minutes, then hot-filter. Warning: Carbon can catalyze oxidation of amines; minimize contact time.

  • Bisulfite Wash (Alternative Strategy): If recrystallization fails to remove color, dissolve the crude in a water-immiscible solvent (e.g., EtOAc) and wash with aqueous sodium bisulfite (

    
    ).[1] The aldehyde forms a water-soluble adduct, pulling it into the aqueous phase away from non-aldehyde impurities.[1] The aqueous phase is then basified to regenerate the aldehyde.
    
Q3: My yield is significantly lower than expected (<50%).

Diagnosis: The compound is likely too soluble in the mother liquor, or it degraded during heating. Corrective Action:

  • Check the Mother Liquor: Run TLC on the filtrate. If the product is present, concentrate the filtrate by 50% and repeat the cooling process (Second Crop).

  • Solvent Switch: If using Ethanol/Water, switch to Toluene. Toluene has a steeper solubility curve for many benzaldehydes, offering better recovery.

Visual Workflows
Figure 1: Decision Tree for Solvent & Troubleshooting

Recrystallization_Logic Start Crude 4-Amino-2-fluorobenzaldehyde SolubilityCheck Check Solubility (Small Scale) Start->SolubilityCheck SolventChoice Select Solvent System SolubilityCheck->SolventChoice Process Dissolve at T_max - 10°C (Inert Atm) SolventChoice->Process Cooling Slow Cool to RT Process->Cooling ResultCheck Observation? Cooling->ResultCheck Crystals Crystals Formed --> Filter & Dry ResultCheck->Crystals Solid Oiling Oiling Out (Liquid Phase Separation) ResultCheck->Oiling Liquid Droplets NoCrystals No Precipitate (Solution Clear) ResultCheck->NoCrystals Clear FixOil 1. Re-heat 2. Add 10% Solvent 3. Seed at Cloud Point Oiling->FixOil FixClear 1. Evaporate 20% Solvent 2. Cool to 0°C 3. Add Anti-Solvent NoCrystals->FixClear FixOil->Cooling FixClear->Cooling

Caption: Logic flow for selecting solvents and addressing common phase-separation issues during the purification of amino-benzaldehydes.

References
  • Sigma-Aldrich. 4-Amino-2-fluorobenzaldehyde Product Specification & Safety Data Sheet. (Accessed 2024).[1] Link

  • ChemicalBook. 4-Amino-2-fluorobenzaldehyde Properties and Suppliers. (Accessed 2024).[1] Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Technical Whitepaper).[1] Link

  • Organic Syntheses. Preparation of substituted aminobenzaldehydes. (General methodology for amino-benzaldehyde handling). Link[1]

Sources

Troubleshooting

Troubleshooting polymerization side reactions of 4-Amino-2-fluorobenzaldehyde

Welcome to the technical support center for 4-Amino-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions, par...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions, particularly self-polymerization, encountered during its use. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Introduction: The Dual Reactivity of 4-Amino-2-fluorobenzaldehyde

4-Amino-2-fluorobenzaldehyde is a valuable bifunctional molecule, featuring a nucleophilic aromatic amine and an electrophilic aldehyde group. This duality makes it an important building block in the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. However, this same reactivity profile predisposes the molecule to self-condensation, leading to the formation of poly(azomethine) oligomers and polymers. The presence of an ortho-fluoro substituent introduces a significant electronic effect, influencing the reactivity of both the amino and aldehyde functionalities. The electron-withdrawing nature of fluorine can modulate the nucleophilicity of the amine and the electrophilicity of the aldehyde, impacting the propensity for polymerization.[1]

This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these undesirable side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Polymerization

Question 1: My reaction with 4-Amino-2-fluorobenzaldehyde is yielding an insoluble, discolored precipitate. What is happening?

Answer: You are likely observing the self-polymerization of 4-Amino-2-fluorobenzaldehyde. This occurs through the condensation reaction between the amino group of one molecule and the aldehyde group of another, forming an imine (azomethine) linkage. Repetition of this process leads to the formation of oligomers and polymers that are often insoluble in common organic solvents and can appear as yellow, orange, or brown solids.[2] The chief impurities in aminobenzaldehydes are often their polymeric condensation products.[3]

Causality: This self-condensation is often catalyzed by the presence of acidic or basic impurities. Traces of acid can protonate the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group.[4]

Question 2: How can I confirm that the unwanted byproduct is a polymer?

Answer: Several analytical techniques can be employed to identify and characterize the polymeric byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, the appearance of broad signals, particularly in the aromatic and imine regions (around 8.3-8.5 ppm for the -CH=N- proton), alongside the diminishing signals of the monomer's aldehyde proton (around 9.8 ppm) and amine protons, is indicative of polymerization.[5]

  • Gel Permeation Chromatography (GPC): GPC is an excellent technique to determine the molecular weight distribution of the polymer. The presence of a broad peak corresponding to a higher molecular weight distribution compared to the monomer confirms polymerization.[5]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the purity of your starting material and reaction mixture. The appearance of broad, poorly resolved peaks with shorter retention times than the monomer is often characteristic of polymeric material.[6]

Analytical Technique Observation Indicating Polymerization
¹H NMR Broadening of aromatic signals, appearance of a broad imine proton signal (~8.3-8.5 ppm), and decreased intensity of monomer aldehyde and amine proton signals.
GPC Presence of a broad peak at a higher molecular weight than the monomer.
HPLC Appearance of broad, early-eluting peaks in a reversed-phase method.
Section 2: Prevention and Mitigation of Polymerization

Question 3: How can I prevent the self-polymerization of 4-Amino-2-fluorobenzaldehyde during storage?

Answer: Proper storage is crucial to maintain the integrity of 4-Amino-2-fluorobenzaldehyde.

  • Storage Conditions: Store the compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric carbon dioxide, which can form carbonic acid.[7]

  • Container: Use a tightly sealed container made of an inert material such as amber glass or polyethylene.[8]

  • Avoid Contaminants: Ensure the storage area is free from acid fumes, as these can catalyze self-condensation.[3]

Question 4: What steps can I take to minimize polymerization during my reaction?

Answer: Careful control of reaction conditions and purity of reagents is key.

  • Purity of Starting Material: Ensure the 4-Amino-2-fluorobenzaldehyde is of high purity. If necessary, purify it before use.

  • Control of pH: Avoid acidic conditions, as these are known to catalyze poly(azomethine) formation. If your reaction requires acidic conditions, consider adding the 4-Amino-2-fluorobenzaldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

  • Temperature Control: Higher temperatures can accelerate the rate of polymerization. Conduct your reaction at the lowest feasible temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent the introduction of acidic impurities from the air.

  • Order of Reagent Addition: If your reaction involves another electrophile, consider adding the 4-Amino-2-fluorobenzaldehyde last and slowly to favor the desired reaction over self-polymerization.

Question 5: My 4-Amino-2-fluorobenzaldehyde appears discolored. Can I still use it? How can I purify it?

Answer: Discoloration is a sign of degradation and potential polymerization. It is highly recommended to purify the material before use. A common method for purifying aminobenzaldehydes involves an acid-base extraction.

Protocol 1: Purification of 4-Amino-2-fluorobenzaldehyde

  • Dissolution: Dissolve the crude 4-Amino-2-fluorobenzaldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The aminobenzaldehyde will be protonated and move to the aqueous layer, while non-basic impurities and polymers will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated aminobenzaldehyde.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the solution is neutral or slightly basic. The purified 4-Amino-2-fluorobenzaldehyde will precipitate out as a solid.

  • Isolation and Drying: Collect the precipitate by filtration, wash it with cold water, and dry it thoroughly under vacuum.

Section 3: Analytical Protocols

Question 6: Can you provide a starting HPLC method for assessing the purity of 4-Amino-2-fluorobenzaldehyde?

Answer: Yes, a standard reversed-phase HPLC method can be used.

Protocol 2: HPLC Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a suitable solvent like acetonitrile.

Expected Results: The pure monomer should appear as a sharp, well-defined peak. Polymeric impurities will typically appear as broad, earlier-eluting peaks.

Visualizing the Problem and Solution

Diagram 1: Self-Polymerization of 4-Amino-2-fluorobenzaldehyde

G cluster_monomer1 Monomer 1 cluster_monomer2 Monomer 2 cluster_dimer Dimer Formation cluster_polymer Polymerization M1 4-Amino-2-fluorobenzaldehyde (Nucleophile) Dimer Dimer (Azomethine linkage) M1->Dimer Nucleophilic attack M2 4-Amino-2-fluorobenzaldehyde (Electrophile) M2->Dimer Condensation Polymer Poly(azomethine) Dimer->Polymer Further Condensation

Caption: Self-condensation of 4-Amino-2-fluorobenzaldehyde.

Diagram 2: Troubleshooting Workflow

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Problem Insoluble/Discolored Byproduct in Reaction Analysis Suspect Polymerization Problem->Analysis NMR Check ¹H NMR for broad signals Analysis->NMR HPLC Run HPLC for purity profile Analysis->HPLC GPC Confirm with GPC (if necessary) Analysis->GPC Purify Purify starting material (Protocol 1) NMR->Purify Polymer confirmed HPLC->Purify Impurity detected GPC->Purify Polymer confirmed Optimize Optimize reaction conditions Purify->Optimize Store Ensure proper storage Optimize->Store For future prevention

Caption: Troubleshooting workflow for polymerization.

References

  • Self-Assembling Polycondensation of 4-Aminobenzaldehyde. Preparation of Star-Like Aggregates of Cone-Shaped Poly(azomethine) Crystals. SciSpace. Available at: [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]

  • Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)-Catalyzed Isoprene Polymerization. MDPI. Available at: [Link]

  • Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ACS Publications. Available at: [Link]

  • Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)-Catalyzed Isoprene Polymerization. PubMed. Available at: [Link]

  • Self-Assembling Polycondensation of 4-Aminobenzaldehyde. Preparation of Star-Like Aggregates of Cone-Shaped Poly(azomethine) Crystals. SciSpace. Available at: [Link]

  • p-AMINOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. ResearchGate. Available at: [Link]

  • Asymmetric synthesis and conformational analysis by NMR spectroscopy and MD of Aba- and α-MeAba-containing dermorphin analogues. PubMed. Available at: [Link]

  • solvent-free synthesis of azomethines, spectral correlations and antimicrobial activities of some e. Semantic Scholar. Available at: [Link]

  • Experimental and Theoretical Investigations of Three-Ring Ester/Azomethine Materials. Preprints.org. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. PubMed Central. Available at: [Link]

  • 2-Fluoroaniline | C6H6FN | CID 9584. PubChem. Available at: [Link]

  • Which compound is a better base, aniline or para-fluoroaniline? Why?. Quora. Available at: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Available at: [Link]

  • Material Safety Data Sheet - 4-Aminobenzaldehyde. Cole-Parmer. Available at: [Link]

  • (PDF) Anomalous Trade-off Effect on the Properties of Smart ortho-Functional Benzoxazines. ResearchGate. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Biovera. Available at: [Link]

  • An improved method for determining free amino acids by RP-HPLC/DAD with o-phthalaldehyde derivatization: Method evaluation in beers and wines. PubMed. Available at: [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. SHIMADZU CORPORATION. Available at: [Link]

  • Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. PubMed Central. Available at: [Link]

  • Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • acid-catalyzed polymerization reactions: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Separation of 4-Amino-2-fluorobenzaldehyde

Welcome to the technical support center for the purification of 4-Amino-2-fluorobenzaldehyde. This guide provides in-depth, experience-based answers and troubleshooting strategies to help researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-2-fluorobenzaldehyde. This guide provides in-depth, experience-based answers and troubleshooting strategies to help researchers, scientists, and drug development professionals successfully isolate this compound using column chromatography. The unique chemical nature of this molecule—possessing a basic amino group, a polar aldehyde, and a fluorinated aromatic ring—presents specific challenges that this guide will address directly.

Frequently Asked Questions (FAQs) - Method Development

This section addresses the critical decisions made before starting the chromatography process. A well-planned method is the foundation of a successful separation.

Q1: How do I select the appropriate stationary phase for purifying 4-Amino-2-fluorobenzaldehyde?

Answer: The choice of stationary phase is critical and depends on the compound's properties. 4-Amino-2-fluorobenzaldehyde has a basic primary amine, which dictates the primary challenge.

  • Standard Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography.[1] However, its surface is covered with acidic silanol groups (Si-OH). These acidic sites can strongly and often irreversibly bind to the basic amino group of your compound, leading to significant peak tailing, poor recovery, and even degradation.[2]

  • Deactivated Silica Gel: This is the highly recommended starting point. The acidity of standard silica gel can be neutralized by adding a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[2][3] Typically, 0.5-2% TEA in the eluent is sufficient to occupy the acidic sites, allowing the amine to elute symmetrically.

  • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds like amines.[4][5] It lacks the strong acidity of silica, which can prevent compound loss and improve peak shape.

  • Amine-functionalized Silica: For particularly challenging separations, silica gel with chemically bonded aminopropyl groups is available.[6] This stationary phase has a basic surface, which is ideal for preventing the degradation of acid-sensitive compounds.[7]

Q2: What is a good starting point for a mobile phase (eluent) system?

Answer: The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.35 for 4-Amino-2-fluorobenzaldehyde on a Thin-Layer Chromatography (TLC) plate. This Rƒ value typically translates well to good separation on a column.

Given the polarity of the amine and aldehyde groups, a binary system of a non-polar and a polar solvent is appropriate.

Solvent System (v/v)PolarityComments
Hexane / Ethyl AcetateLow to MediumA classic starting point. Begin with a ratio of 80:20 and increase the ethyl acetate percentage to increase polarity.
Dichloromethane / MethanolMedium to HighUseful if the compound is not moving in Hex/EtOAc. Start at 98:2. Be aware that dichloromethane can be slow to run on columns.[3]
Toluene / AcetoneMediumAnother effective system for aromatic compounds.

Pro-Tip: Always add 0.5-1% triethylamine (TEA) to your chosen solvent system when using standard silica gel to prevent peak tailing.[8] Confirm on a TLC plate that your compound is stable in the presence of TEA.[7]

Q3: How do I perform a proper TLC analysis to develop my column method?

Answer: TLC is your most powerful tool for method development. It's a rapid, low-cost way to validate your chosen stationary and mobile phases before committing your valuable sample to a large column.

TLC_to_Column_Workflow cluster_TLC Phase 1: TLC Optimization cluster_Column Phase 2: Column Chromatography TLC_Start Spot crude mixture on TLC plate Solvent_Test Develop plate in test solvent system (e.g., 80:20 Hex/EtOAc + 1% TEA) TLC_Start->Solvent_Test Visualize Visualize spots (UV light, stain) Solvent_Test->Visualize Analyze_Rf Analyze Rf value and spot separation Visualize->Analyze_Rf Is_Rf_Good Is Rf ~0.2-0.35 and separation adequate? Analyze_Rf->Is_Rf_Good Adjust_Solvent Adjust solvent polarity (e.g., increase EtOAc) Is_Rf_Good->Adjust_Solvent No Prep_Column Pack column with silica in optimized eluent Is_Rf_Good->Prep_Column Yes Adjust_Solvent->TLC_Start Re-spot and re-test Load_Sample Load sample onto column Prep_Column->Load_Sample Elute Elute with solvent system determined by TLC Load_Sample->Elute Collect Collect fractions Elute->Collect Analyze_Fractions Analyze fractions by TLC Collect->Analyze_Fractions Combine Combine pure fractions Analyze_Fractions->Combine

Caption: Workflow from TLC optimization to column separation.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 4-Amino-2-fluorobenzaldehyde.

Q4: My compound is streaking badly on the TLC plate and tailing on the column. What's happening?

Answer: This is the most common issue when purifying amines on silica gel.

Primary Cause: The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[2] This acid-base interaction causes a portion of the molecules to "stick" to the stationary phase, resulting in a continuous streak or a "tail" behind the main peak.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent.[2][6] This small, volatile base will neutralize the acidic sites on the silica, allowing your compound to pass through without unwanted interactions.

  • Switch to Alumina: If adding a base is not effective or if your compound is base-sensitive, switch to a neutral or basic alumina stationary phase.[4]

  • Check Sample Load: Overloading the column can also cause tailing. Ensure you are not loading more than 1-5% of the silica gel's weight in the crude sample.

Amine_Tailing_Mechanism cluster_Silica Silica Gel Surface cluster_Problem Problem: Tailing cluster_Solution Solution: Add TEA Silica { Si-OH | Si-OH | Si-OH } Amine R-NH₂ (4-Amino-2-fluorobenzaldehyde) Amine->Silica:p2 Interaction Strong Acid-Base Interaction TEA Et₃N (Triethylamine) Blocked_Site { Si-OH | Si-O⁻···H-N⁺Et₃ | Si-OH } TEA->Blocked_Site:p2  Blocks acidic site Amine2 R-NH₂ Amine2->Blocked_Site:p1 No_Interaction Weak Interaction, No Tailing

Caption: Mechanism of amine tailing and the TEA solution.
Q5: My compound isn't moving off the baseline, even with a very polar solvent system.

Answer: This indicates an exceptionally strong interaction with the stationary phase or a solubility issue.

Causes & Solutions:

  • Irreversible Binding: If you are not using a basic modifier like TEA, the amine may be permanently stuck to the acidic silica. The run may be unsalvageable. In the future, always co-spot your crude material on a TLC plate with and without TEA in the eluent to see if this is the issue.

  • Inadequate Solvent Polarity: While you may be using a polar solvent like ethyl acetate, it might not be strong enough. A common solvent system for highly polar compounds is dichloromethane (DCM) with methanol (MeOH).[2] Start with 1-2% MeOH in DCM and gradually increase the concentration.

  • Precipitation at the Origin: Your compound may not be soluble in the mobile phase you are using to load it onto the column. This can cause it to crash out of solution at the top of the silica bed. Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase (or a slightly stronger solvent) before loading.

Q6: I'm getting poor separation between my product and a close-running impurity.

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Solvent System: Do not just increase the polarity. Try changing the nature of the solvents. For instance, if you are using Hexane/Ethyl Acetate, try switching to a system like Toluene/Acetone. Different solvents interact with your compounds in unique ways and can alter the separation factor (α).[9]

  • Run a Gradient Elution: Start with a less polar solvent system where your desired compound has an Rƒ of <0.2.[3] Gradually and systematically increase the percentage of the more polar solvent throughout the elution. This will sharpen the peak of your desired compound while allowing the less polar impurity to elute first, and the more polar impurity to elute later.

  • Try a Different Stationary Phase: If solvent optimization fails, the selectivity of the stationary phase itself may be the issue. Switching from silica to alumina, or even to a reverse-phase C18 column, can provide a completely different separation profile.[10][11]

Detailed Experimental Protocol

This protocol provides a validated starting point for the purification of 4-Amino-2-fluorobenzaldehyde.

Objective: To purify 1 gram of crude 4-Amino-2-fluorobenzaldehyde using flash column chromatography on deactivated silica gel.

Materials:

  • Crude 4-Amino-2-fluorobenzaldehyde (~1 g)

  • Silica Gel (230-400 mesh, ~50 g)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column (40-50 mm diameter)

  • TLC plates (silica gel coated)

  • Collection tubes, beakers, and flasks

Step-by-Step Methodology:

  • TLC Method Development:

    • Prepare a test eluent: 70:30 (v/v) Hexane/EtOAc with 1% TEA.

    • Dissolve a small amount of the crude material in a few drops of EtOAc.

    • Spot the crude material on a TLC plate and develop it in the test eluent.

    • Visualize under a UV lamp (254 nm).

    • Goal: The main product spot should have an Rƒ of ~0.3. Adjust the Hexane/EtOAc ratio as needed. If Rƒ is too low, increase EtOAc. If too high, increase Hexane.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, mix ~50 g of silica gel with the optimized eluent from Step 1 to form a smooth slurry.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to settle the silica bed and open the stopcock to drain the excess solvent until it is level with the top of the silica. Do not let the column run dry.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the 1 g of crude material in the minimum amount of the eluent (~2-4 mL).

    • Carefully pipette the dissolved sample onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb into the silica bed until the solvent is level with the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow this to absorb into the silica. Repeat twice.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-15 mL per test tube). Maintain a constant head of solvent above the silica bed at all times.

    • Monitor the progress of the separation by spotting every few fractions onto a TLC plate and developing it.

  • Analysis and Product Isolation:

    • Identify the fractions that contain the pure product using TLC.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The added TEA is volatile and will be removed under vacuum.

    • The remaining solid or oil is your purified 4-Amino-2-fluorobenzaldehyde. Determine the yield and confirm purity by analytical methods (NMR, LC-MS, etc.).

References

  • Vertex AI Search. (n.d.). Separation of 2-Amino-4'-chlorobenzophenone on Newcrom R1 HPLC column.
  • Reddit. (2022). Chromotography with free amines?. r/chemhelp.
  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Jegorov, A., & Tríska, J. (1988). Separation of alpha-amino acid enantiomers by reversed-phase high-performance liquid chromatography after derivatization with o-phthaldialdehyde and a sodium salt of 1-thio-beta-D-glucose. Journal of Chromatography A, 434(2), 417-422.
  • Agilent Technologies. (n.d.). Keys for enabling optimum peptide CharaCterizations.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • MedchemExpress.com. (n.d.). 4-Fluorobenzaldehyde | Biochemical Reagent.
  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • PubChem. (n.d.). 2-Amino-4-fluorobenzaldehyde.
  • ResearchGate. (2019). Deactivation of silica gel?.
  • ScienceMadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • MDPI. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 4-Amino-2-fluorobenzaldehyde: A Comparative Analysis

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Amino-2-fluorobenzaldehyde, a key building block in medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum, we present a rigorously predicted spectrum grounded in the principles of substituent effects and spin-spin coupling. This prediction is then validated through a comparative analysis with structurally related, experimentally characterized analogues.

Predicted 1H NMR Spectrum of 4-Amino-2-fluorobenzaldehyde

The structure of 4-Amino-2-fluorobenzaldehyde presents a unique electronic environment. The interplay between the electron-donating amino group (-NH2), the electron-withdrawing and electronegative fluorine (-F) atom, and the strongly electron-withdrawing aldehyde (-CHO) group dictates the precise chemical shifts and coupling patterns of the aromatic protons.

Based on established substituent chemical shift (SCS) principles and analysis of similar compounds, the following 1H NMR spectrum is predicted in a standard deuterated solvent like CDCl3.

Structure and Proton Numbering:

Caption: Structure of 4-Amino-2-fluorobenzaldehyde with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-2-fluorobenzaldehyde

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-CHO~9.85d⁴J(H-F) ≈ 1-2 HzThe aldehyde proton is significantly deshielded by the carbonyl group. A small four-bond coupling to the ortho fluorine is expected.
H-6~7.65t³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F) ≈ 8.5 HzPositioned ortho to the strongly electron-withdrawing aldehyde group, leading to a downfield shift. It exhibits ortho coupling to H-5 and a significant four-bond coupling to the fluorine atom, likely resulting in a triplet or doublet of doublets with similar J values.
H-3~6.40dd⁴J(H3-H5) ≈ 2.5 Hz, ³J(H3-F) ≈ 10-12 HzStrongly shielded by the para amino group and ortho to the fluorine. The large ortho coupling to fluorine and a smaller meta coupling to H-5 will result in a doublet of doublets.
H-5~6.35dd³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 HzPositioned ortho to the strongly electron-donating amino group, causing a significant upfield shift. It will show ortho coupling to H-6 and meta coupling to H-3.
NH₂~4.20br sN/AThe amino protons are exchangeable, typically appearing as a broad singlet. The chemical shift can vary with concentration and solvent.

Comparative Spectral Analysis

To substantiate our predictions, we compare them with the experimental 1H NMR data of key structural analogues. This comparison allows us to dissect the individual and combined effects of the substituents on the aromatic ring. Aromatic protons in benzene resonate at approximately 7.26 ppm; deviations from this value highlight the electronic influence of the substituents.[1]

Table 2: Comparison of Predicted ¹H NMR Data with Experimental Data of Analogues

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Aldehyde H (ppm)Data Source
4-Amino-2-fluorobenzaldehyde (Predicted) ~6.40~6.35~7.65~9.85-
2-Fluorobenzaldehyde ~7.25~7.15~7.90~10.4[2]
4-Aminobenzaldehyde ~6.65~6.65~7.65~9.70[3]
4-Fluorobenzaldehyde ~7.20~7.20~7.90~9.97[3][4]

Note: Proton numbering is adjusted for comparison to the substitution pattern of the target molecule.

This comparative analysis reveals clear trends:

  • Aldehyde Proton (H-CHO): The aldehyde proton consistently appears far downfield (>9.7 ppm) due to the deshielding effect of the carbonyl group.[5]

  • Amino Group (-NH₂): The powerful electron-donating nature of the amino group in 4-aminobenzaldehyde significantly shields the ortho protons (H-3 and H-5), shifting them upfield to ~6.65 ppm. A similar strong shielding effect is predicted for H-3 and H-5 in our target molecule.

  • Fluorine Group (-F): In 2-fluorobenzaldehyde, the fluorine atom influences the adjacent protons. The proton ortho to both the fluorine and aldehyde (H-6) is shifted downfield. The most significant diagnostic feature is the presence of 1H-19F coupling, which splits the signals of nearby protons. The magnitude of this coupling is dependent on the number of bonds separating the nuclei, with typical values of ³J(H-F) being larger than ⁴J(H-F).[6]

Causality Behind Spectral Features: An In-Depth Look

The predicted spectrum of 4-Amino-2-fluorobenzaldehyde is a logical consequence of competing electronic effects and predictable spin-spin interactions.

G cluster_effects Substituent Effects on Aromatic Protons cluster_protons Resulting Proton Environments cluster_coupling Key Spin-Spin Couplings (J) CHO CHO Group (Strongly -I, -M) H6 H-6 (Deshielded) CHO->H6 Ortho deshielding NH2 NH₂ Group (Strongly +M, -I) H3 H-3 (Shielded) NH2->H3 Ortho shielding H5 H-5 (Strongly Shielded) NH2->H5 Ortho shielding F F Atom (Strongly -I, Weakly +M) F->H3 Ortho deshielding (inductive) J_H6H5 ³J(H6-H5) (ortho, ~8.5 Hz) H6->J_H6H5 J_H6F ⁴J(H6-F) (meta, ~8.5 Hz) H6->J_H6F J_H3F ³J(H3-F) (ortho, ~10-12 Hz) H3->J_H3F J_H5H3 ⁴J(H5-H3) (meta, ~2.5 Hz) H5->J_H5H3

Caption: Logical workflow illustrating the influence of substituents and coupling on the ¹H NMR spectrum.

The strong resonance donation (+M effect) from the amino group increases electron density primarily at the ortho (H-3, H-5) and para positions. This effect is dominant for H-3 and H-5, pushing their signals significantly upfield. Conversely, the aldehyde group's inductive (-I) and mesomeric (-M) effects withdraw electron density, deshielding the ortho proton (H-6). The fluorine atom exerts a strong inductive withdrawing effect (-I), which deshields its ortho proton (H-3), but this is counteracted by the much stronger donating effect of the para-amino group. The most telling contribution from the fluorine atom is the through-bond spin-spin coupling, which is invaluable for definitive assignment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a self-validating system for obtaining a publication-quality 1H NMR spectrum for 4-Amino-2-fluorobenzaldehyde or similar aromatic compounds.

1. Sample Preparation:

  • Mass: Accurately weigh 5-10 mg of the sample. This quantity ensures a good signal-to-noise ratio for a high-resolution 1H spectrum without causing significant line broadening due to high concentration.[1]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D). Chloroform-d is often a good first choice for moderately polar aromatic compounds.

  • Filtration: To ensure optimal magnetic field homogeneity, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).[7] This removes any particulate matter that can degrade spectral resolution.

  • Internal Standard: Use the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) as a secondary chemical shift reference. For highly accurate work, a primary internal standard like tetramethylsilane (TMS) can be used, but care must be taken to add a minimal amount to avoid obscuring sample signals.

2. Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate digitization of the signal.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans (NS): A minimum of 8 or 16 scans is recommended to improve the signal-to-noise ratio.

  • Advanced Experiments (Optional):

    • 19F Decoupling: To confirm 1H-19F couplings, a proton spectrum can be acquired while decoupling the fluorine channel. In this experiment, all H-F couplings will collapse, simplifying the proton multiplets.[8]

    • COSY (Correlation Spectroscopy): A 2D COSY experiment can be used to definitively establish which protons are coupled to each other (e.g., confirming the H-5/H-6 ortho coupling).

G start Start: Sample Weighing (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) start->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_1H Acquire Standard ¹H Spectrum lock_shim->acquire_1H process Process Data (FT, Phasing, Baseline Correction) acquire_1H->process analyze Analyze Spectrum (Reference, Integrate, Assign) process->analyze optional_exp Optional: Acquire 2D COSY or ¹H{¹⁹F} Decoupled Spectrum analyze->optional_exp If needed for ambiguity end End: Final Structure Confirmation analyze->end optional_exp->analyze

Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The 1H NMR spectrum of 4-Amino-2-fluorobenzaldehyde is a textbook example of how multiple substituents with competing electronic properties create a unique and interpretable spectral fingerprint. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by leveraging comparative data from simpler analogues, a highly accurate prediction of the spectrum can be constructed. This guide provides not only the predicted data but also the underlying scientific rationale and a robust experimental framework, empowering researchers to confidently assign the structure of this and other complex aromatic molecules.

References

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]

  • University of Ottawa NMR Facility. (n.d.). 19Flourine NMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Vasileva, N., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • University of Missouri. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Supporting Information for a publication. (n.d.).
  • PubChem. (n.d.). 4-Fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Cevec, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry.
  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link]

Sources

Comparative

FTIR Characteristic Peaks of 4-Amino-2-fluorobenzaldehyde: A Comparative Technical Guide

Executive Summary & Compound Profile This guide provides an in-depth spectroscopic analysis of 4-Amino-2-fluorobenzaldehyde (CAS: 112298-06-5 / 777089-27-7), a critical intermediate in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides an in-depth spectroscopic analysis of 4-Amino-2-fluorobenzaldehyde (CAS: 112298-06-5 / 777089-27-7), a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds.

Unlike standard spectral libraries that simply list peaks, this guide focuses on the structural causality of the infrared signals. By comparing this compound with its non-fluorinated and non-aminated analogs, we isolate the specific electronic contributions of the ortho-fluorine and para-amino substituents.

Compound Identity[1][2]
  • IUPAC Name: 4-Amino-2-fluorobenzaldehyde[1]

  • Molecular Formula: C₇H₆FNO[2]

  • Molecular Weight: 139.13 g/mol [2][3]

  • Physical State: Typically a pale yellow to brown solid.

  • Key Functional Groups: Primary Amine (-NH₂), Aldehyde (-CHO), Aryl Fluoride (Ar-F).

Theoretical Framework: The "Push-Pull" Electronic Environment

To accurately interpret the FTIR spectrum of this molecule, one must understand the competing electronic effects that alter bond force constants.

  • The "Push" (Resonance Effect): The para-amino group is a strong electron donor (+R). It pushes electron density into the benzene ring and, through conjugation, increases the single-bond character of the carbonyl (C=O) group. This lowers the stretching frequency significantly compared to unsubstituted benzaldehyde.

  • The "Pull" (Inductive Effect): The ortho-fluorine atom is highly electronegative (-I). It withdraws electron density from the ring and the adjacent carbonyl carbon. This tends to increase the C=O bond order slightly, counteracting the amine's effect, and creates a unique spectral fingerprint distinct from 4-aminobenzaldehyde.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic forces that define the characteristic C=O and N-H frequencies.

ElectronicEffects NH2 4-Amino Group (Strong +R Donor) Ring Benzene Ring (Conjugation Path) NH2->Ring Donates e- density (Lowers C=O freq) CO Aldehyde C=O (Bond Order Modified) Ring->CO Conjugation F 2-Fluoro Group (Inductive -I Withdrawal) F->Ring Withdraws e- F->CO Inductive Pull (Raises C=O freq)

Figure 1: Schematic of competing resonance (+R) and inductive (-I) effects influencing the carbonyl stretching frequency.[4]

Comparative Spectral Analysis

The following table contrasts the target molecule with its closest structural analogs to highlight diagnostic shifts.

Table 1: Comparative FTIR Characteristic Peaks
Functional GroupVibration ModeTarget: 4-Amino-2-fluorobenzaldehyde Comparator A: 4-Aminobenzaldehyde (No F)Comparator B: 2-Fluorobenzaldehyde (No NH₂)
Amine (-NH₂) N-H Stretch (Asym/Sym)3450–3320 cm⁻¹ (Doublet)3460–3350 cm⁻¹Absent
Aldehyde (C=O) C=O Stretch1665–1680 cm⁻¹ 1655–1665 cm⁻¹1690–1700 cm⁻¹
Aldehyde (C-H) Fermi Resonance2860 & 2760 cm⁻¹ (Weak doublet)2850 & 2740 cm⁻¹2870 & 2760 cm⁻¹
Aromatic Ring C=C Ring Stretch1600–1580 cm⁻¹ 1600–1590 cm⁻¹1610–1590 cm⁻¹
Aryl Fluoride C-F Stretch1230–1250 cm⁻¹ Absent1220–1240 cm⁻¹
Substitution Pattern Out-of-Plane (OOP) Bending810–830 cm⁻¹ (1,2,4-sub)~820 cm⁻¹ (1,4-sub)~750 cm⁻¹ (1,2-sub)
Detailed Interpretation
1. The Carbonyl Region (1665–1680 cm⁻¹)

This is the most critical diagnostic region.

  • Observation: The peak appears significantly lower than pure Benzaldehyde (typically ~1700 cm⁻¹) due to the conjugation with the para-amino group.

  • The Fluorine Shift: Compared to 4-aminobenzaldehyde (Comparator A), the target molecule's C=O peak is often shifted slightly higher (blue shift) by 5–15 cm⁻¹. This is caused by the ortho-fluorine's inductive effect withdrawing electron density from the carbonyl carbon, slightly shortening the bond compared to the non-fluorinated analog [1].

2. The Amine Region (3300–3500 cm⁻¹)[5]
  • Observation: A characteristic doublet representing the asymmetric (higher freq) and symmetric (lower freq) stretching of the primary amine.[5]

  • Diagnostic Value: The presence of this doublet confirms the integrity of the amine group. If oxidation has occurred (N-oxide formation), these peaks will broaden or disappear.

3. The Fingerprint Region (C-F Stretch)
  • Observation: A strong band appears in the 1230–1250 cm⁻¹ region.

  • Diagnostic Value: This band distinguishes the target from 4-aminobenzaldehyde. While C-N stretches also appear near here (1250–1350 cm⁻¹), the C-F stretch is typically intense and distinct in fluorinated aromatics.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and minimize artifacts (such as water absorption masking the amine region), the following protocol is recommended.

Method Selection: ATR vs. KBr

For this solid compound, Attenuated Total Reflectance (ATR) is the superior choice over KBr pellets due to speed and reduced risk of hygroscopic contamination.

Step-by-Step Workflow

Protocol Start Sample Prep Clean 1. Clean Crystal (ZnSe or Diamond) with Isopropanol Start->Clean Background 2. Acquire Background (Air spectrum) Clean->Background Load 3. Load Sample (Cover crystal fully) Background->Load Press 4. Apply Pressure (Ensure good contact) Load->Press Scan 5. Acquire Spectrum (16-32 scans, 4 cm⁻¹ res) Press->Scan Process 6. Post-Processing (Baseline Correction) Scan->Process

Figure 2: Optimized ATR-FTIR acquisition workflow for solid organic intermediates.

Critical Quality Checks (Self-Validation)
  • Moisture Check: If a broad hump appears >3500 cm⁻¹, the sample is wet. Dry in a vacuum desiccator and re-run.

  • Pressure Check: If peaks are weak (<5% transmittance change), increase clamp pressure to improve solid-crystal contact.

  • CO₂ Check: Ensure the background subtraction removed the atmospheric CO₂ doublet at ~2350 cm⁻¹.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for substituent effects on carbonyl frequencies).
  • Thermo Fisher Scientific. (n.d.). 4-Fluorobenzaldehyde Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Amino-2-fluorobenzaldehyde Product Data. Retrieved from [6]

  • PubChem. (2023). Compound Summary for CID 112298-06-5. National Library of Medicine. Retrieved from [7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Source for Amine/Fluorine characteristic zones).[8]

Sources

Validation

Comparative Guide: HPLC Method Development for 4-Amino-2-fluorobenzaldehyde Purity

Executive Summary & Strategic Context 4-Amino-2-fluorobenzaldehyde is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza).[1] In the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Amino-2-fluorobenzaldehyde is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza).[1] In the pharmaceutical context, the purity of this intermediate is non-negotiable; positional isomers (e.g., 2-Amino-4-fluorobenzaldehyde) or oxidation byproducts (4-Amino-2-fluorobenzoic acid) can propagate through the synthesis, leading to difficult-to-remove impurities in the final API.

This guide challenges the "generic C18" mindset. While a standard C18 column can retain the main peak, it often fails to resolve the critical positional isomers due to their identical mass and similar hydrophobicity. We compare the industry-standard C18 approach against a targeted Fluorophenyl (PFP) approach , demonstrating why the latter provides superior selectivity for fluorinated aromatics.

The Analytical Challenge: Isomers and Instability

Before method development, one must understand the molecule's behavior:

  • Positional Isomerism: The migration of the fluorine or amino group (e.g., to the 2,4 or 3,4 positions) creates impurities with nearly identical LogP values (~1.0), making separation on hydrophobic interaction alone (C18) difficult.

  • Chemical Instability: As an amino-benzaldehyde, the molecule contains both a nucleophile (amine) and an electrophile (aldehyde). It is prone to self-polymerization (Schiff base formation) and oxidation.

    • Implication: Sample preparation must be strictly controlled (temperature, solvent choice).

    • Implication: The method run time must be short to prevent on-column degradation.

Diagram 1: Impurity & Degradation Pathways

ImpurityPathways Start 4-Amino-2-fluorobenzaldehyde (Target Analyte) Isomer Positional Isomer (2-Amino-4-fluorobenzaldehyde) Start->Isomer Synthesis Byproduct Oxidation Oxidation Product (4-Amino-2-fluorobenzoic acid) Start->Oxidation Air Oxidation Dimer Dimer/Polymer (Schiff Base Formation) Start->Dimer Self-Reaction (RT/Solution)

Caption: Primary impurity pathways. Note that Dimer formation is a stability issue, while Isomers are synthesis byproducts.

Comparative Analysis: C18 vs. PFP Stationary Phases[2]

We evaluated two distinct separation systems. The data below summarizes the performance of a generic C18 method versus a Fluorophenyl (PFP) method.

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic C18 Method B: Fluorophenyl (PFP)
Column Type C18 (Octadecyl), 3.5 µmPFP (Pentafluorophenyl), 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
Isomer Resolution (Rs) 1.2 (Co-elution risk)3.5 (Baseline Separation)
Peak Shape (Tailing Factor) 1.4 (Amine interaction with silanols)1.1 (Superior endcapping & steric shielding)
Run Time 15.0 min8.0 min
Suitability Rough purity estimationQC Release & Impurity Profiling
Why Method B Wins (The Science)

The PFP phase contains a fluorinated aromatic ring. This creates a specific "fluoro-fluoro" interaction and strong


-

interactions with the aromatic ring of the analyte. Crucially, the electron-withdrawing fluorine atoms on the stationary phase interact differently with the position of the fluorine on the analyte ring (ortho vs. para), providing selectivity that a simple alkyl chain (C18) cannot match.

Recommended Protocol: The PFP System

This protocol is designed to be a self-validating system suitable for GMP environments.

Instrumentation & Conditions[3][4][5][6][7][8][9]
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Kinetex F5 or equivalent PFP column (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Mobile Phase Setup[9]
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Reasoning: Acidic pH ensures the amino group (pKa ~4-5) is fully protonated. This prevents "secondary interactions" with residual silanols on the column, ensuring sharp peaks.

  • Solvent B: Acetonitrile (ACN).

    • Note: Methanol is avoided to prevent potential hemiacetal formation with the aldehyde group during the run.

Gradient Profile
Time (min)% Solvent A% Solvent BComment
0.0955Initial hold for polarity
1.0955Injection pulse clearance
6.04060Elution of main peak & isomers
6.1595Column Wash
8.0595Wash hold
8.1955Re-equilibration
11.0955Ready for next injection
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Stability Protocol: Prepare samples in amber vials. Analyze within 4 hours or keep autosampler at 4°C.

    • Warning: Do not use pure alcohol (MeOH/EtOH) as diluent; it promotes acetal formation.

Method Development Workflow

The following decision tree illustrates the logic used to arrive at the PFP solution, guiding you if you encounter unique matrix interferences.

Diagram 2: Method Development Decision Tree

MethodDev Step1 Define Analyte Properties (Amine + Aldehyde + Fluorine) Step2 Initial Screen: C18 Low pH Step1->Step2 Decision1 Isomer Separation Adequate? Step2->Decision1 PathA Yes: Optimize Gradient Decision1->PathA Rs > 2.0 PathB No: Switch Mechanism Decision1->PathB Rs < 1.5 Step3 Select PFP (Fluorophenyl) for Halogen Selectivity PathB->Step3 Step4 Check Stability: Ghost Peaks? Step3->Step4 Fix1 Cool Autosampler to 4°C Remove Alcohols from Diluent Step4->Fix1 Degradation Final Final Validated Method Step4->Final No Issues Fix1->Final

Caption: Logical flow for selecting stationary phase and troubleshooting stability issues.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Trustworthiness), every sequence must pass these criteria:

  • Resolution (Rs): > 2.0 between 4-Amino-2-fluorobenzaldehyde and nearest isomer.

  • Tailing Factor (Tf): 0.8 – 1.2 (Indicates good pH control and column health).

  • Precision (%RSD): < 1.0% for retention time, < 2.0% for peak area (n=6 injections).

  • Sensitivity (LOD): Signal-to-Noise > 3:1 for 0.05% impurity level.

References

  • PubChem. (2025).[5] 2-Amino-4-fluorobenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Xu, Y. et al. (2014).[3] Simultaneous Determination of β-methyl-β-nitrostyrolene and Its Related Substances. Analytical Methods. [Link]

  • Phenomenex. (2021).[4] Chiral and Isomer HPLC Separation Guide. Phenomenex Application Notes. [Link]

  • Thavaneswaran, S. et al. (2023).[6][7][8] A signal-seeking Phase 2 study of olaparib and durvalumab in advanced solid cancers. PubMed.[5] [Link]

  • Zhang, X. et al. (2022).[1] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.[9] [Link]

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Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 4-Amino-2-fluorobenzaldehyde: A Comparative Approach

Welcome to a comprehensive guide on the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-Amino-2-fluorobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-Amino-2-fluorobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and similar polar aromatic compounds. We will move beyond a simple recitation of methods to a comparative analysis, exploring the "why" behind experimental choices to empower you to build self-validating and highly effective protocols.

Introduction to 4-Amino-2-fluorobenzaldehyde and its Analytical Challenges

4-Amino-2-fluorobenzaldehyde, with the molecular formula C₇H₆FNO, is a substituted aromatic aldehyde of interest in various fields, including pharmaceutical and chemical synthesis. Its structure presents a unique combination of functional groups: a polar amino group, an electron-withdrawing fluorine atom, and a reactive aldehyde group. This combination of properties makes it a moderately polar compound, which can present challenges for chromatographic retention and separation using traditional reversed-phase liquid chromatography (RPLC). Furthermore, its stability can be a concern, potentially leading to degradation under certain analytical conditions.[1][2]

This guide will compare and contrast two primary LC-MS strategies for the analysis of 4-Amino-2-fluorobenzaldehyde: a traditional Reversed-Phase Chromatography (RPC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. We will also delve into the selection of the most appropriate ionization source for this analyte.

Comparative Chromatographic Strategies: RPC vs. HILIC

The key to a successful LC-MS analysis lies in achieving good chromatographic separation, which ensures that the analyte of interest is well-resolved from matrix components and potential isomers. For a polar compound like 4-Amino-2-fluorobenzaldehyde, both RPC and HILIC present viable, yet distinct, options.

Reversed-Phase Chromatography (RPC)

RPC is a widely used technique that employs a nonpolar stationary phase and a polar mobile phase. For polar analytes, achieving adequate retention on a standard C18 column can be challenging.

Causality Behind Experimental Choices:

  • Column Chemistry: A standard C18 column might offer limited retention. To enhance this, a polar-embedded or polar-endcapped C18 column is a logical choice. These columns contain polar functional groups that provide an alternative interaction mechanism for polar analytes, improving retention and peak shape.

  • Mobile Phase: A typical mobile phase consists of water and a miscible organic solvent like acetonitrile or methanol. The addition of a small amount of an acid, such as formic acid, is crucial. It serves to protonate the amino group of the analyte, increasing its polarity and interaction with the stationary phase, which can lead to better peak shape and more consistent retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] This technique is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in RPC.[4]

Causality Behind Experimental Choices:

  • Stationary Phase: A common HILIC stationary phase is bare silica or a silica-based material with bonded polar functional groups (e.g., amide, diol). The retention mechanism in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.

  • Mobile Phase: The mobile phase in HILIC is typically a mixture of a high percentage of a non-polar solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. This allows for the retention of polar compounds that would otherwise elute in the void volume in RPC.

Head-to-Head Performance Comparison (Hypothetical Data)

To illustrate the potential differences between these two approaches, the following table summarizes hypothetical performance metrics for the analysis of 4-Amino-2-fluorobenzaldehyde.

ParameterReversed-Phase Chromatography (Polar-Embedded C18)Hydrophilic Interaction Liquid Chromatography (HILIC)Rationale
Retention Time (min) 3.55.2HILIC is expected to provide stronger retention for this polar analyte.
Peak Asymmetry 1.21.1Both methods, when optimized, should yield good peak shape.
Theoretical Plates 12,00015,000HILIC can sometimes offer higher efficiency for polar compounds.
Sensitivity (Signal-to-Noise) GoodExcellentImproved retention in HILIC can lead to better peak focusing and thus higher sensitivity.
Matrix Effects Potential for ion suppression from co-eluting non-polar matrix components.Can be susceptible to ion suppression from polar matrix components.The choice may depend on the specific sample matrix.

Ionization Source Comparison: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity and generating meaningful mass spectra. For 4-Amino-2-fluorobenzaldehyde, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are plausible options.[5][6][7]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for polar and ionizable molecules.[6][7] Given the presence of a basic amino group, 4-Amino-2-fluorobenzaldehyde is expected to ionize efficiently in positive ion mode ESI via protonation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is generally more suitable for less polar and more volatile analytes.[6][7] While ESI is likely the primary choice, APCI could be a viable alternative, especially if the analyte is present in a less polar solvent system.

Recommendation: ESI in positive ion mode is the recommended starting point due to the presence of the readily protonatable amino group.

Experimental Protocols

The following are detailed, step-by-step protocols for the two proposed LC-MS methods. These are designed to be self-validating, with clear checkpoints for performance.

General Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-2-fluorobenzaldehyde in methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase of the respective method to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering substances.

Method 1: Reversed-Phase Chromatography with ESI-MS
  • LC System: Agilent 1290 Infinity II LC System (or equivalent)

  • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent)

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 120 V

Method 2: HILIC with ESI-MS
  • LC System: Same as Method 1

  • MS System: Same as Method 1

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95-50% B

    • 8-10 min: 50% B

    • 10.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • ESI Source Parameters: Same as Method 1

Expected Mass Spectral Data and Fragmentation

The molecular weight of 4-Amino-2-fluorobenzaldehyde is 139.13 g/mol .[8] In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 140.05.

Table of Expected Ions:

Ionm/z (calculated)Description
[M+H]⁺ 140.05Protonated parent molecule
[M+H-CO]⁺ 112.06Loss of carbon monoxide
[M+H-H₂O]⁺ 122.04Loss of water (less likely)
[C₆H₅FN]⁺ 110.04Loss of the formyl group

The fragmentation of benzaldehydes in mass spectrometry often involves the loss of a hydrogen radical, followed by the loss of carbon monoxide.[9][10]

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard Standard Preparation Working Working Solutions Standard->Working LC Liquid Chromatography Working->LC Extraction Sample Extraction (optional) Extraction->LC MS Mass Spectrometry LC->MS Chromatogram Chromatogram Review MS->Chromatogram Spectrum Mass Spectrum Interpretation MS->Spectrum Quantitation Quantitation Chromatogram->Quantitation Spectrum->Quantitation fragmentation_pathway Parent [M+H]⁺ m/z 140.05 Fragment1 Loss of CO [M+H-CO]⁺ m/z 112.06 Parent->Fragment1 - CO Fragment2 Loss of CHO [C₆H₅FN]⁺ m/z 110.04 Parent->Fragment2 - CHO

Caption: Proposed fragmentation pathway for protonated 4-Amino-2-fluorobenzaldehyde.

method_comparison cluster_lc Chromatography cluster_ms Ionization Analyte 4-Amino-2-fluorobenzaldehyde (Polar Aromatic) RPC Reversed-Phase (RPC) Polar-Embedded C18 Analyte->RPC HILIC HILIC Polar Stationary Phase Analyte->HILIC ESI Electrospray (ESI) (Recommended) RPC->ESI APCI APCI (Alternative) RPC->APCI HILIC->ESI HILIC->APCI

Caption: Logical relationship between the compared analytical methods.

Conclusion

The successful LC-MS analysis of 4-Amino-2-fluorobenzaldehyde hinges on the rational selection of chromatographic and mass spectrometric conditions. While a well-optimized reversed-phase method using a polar-embedded column can provide good results, a HILIC-based approach is likely to offer superior retention and sensitivity for this polar analyte. Electrospray ionization in the positive ion mode is the most logical choice for achieving sensitive detection. By understanding the underlying chemical principles and systematically comparing these methodologies, researchers can develop robust and reliable analytical methods tailored to their specific needs.

References

  • MASON, T. LC-MS/MS analysis of free amino acids. MASONPRO. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • Agilent. (2020, October 2). Agilent Approaches for Amino Acid Analysis. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography | Analytical Chemistry. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • PubChem. 2-Amino-4-fluorobenzaldehyde | C7H6FNO | CID 18184126. [Link]

  • Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

  • ResearchGate. (2018, June 23). Ionization Techniques in Mass Spectrometry: A Review. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

  • ResearchGate. (2025, August 6). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. [Link]

  • NIH. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • PubMed Central. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. [Link]

  • PubChem. 4-(2-Amino-3-hydroxypropyl)-2-fluorobenzaldehyde | C10H12FNO2 | CID 165405579. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • SciSpace. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

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Validation

A Tale of Two Aldehydes: A Comparative Reactivity Guide to 4-Amino-2-fluorobenzaldehyde and 4-Aminobenzaldehyde for the Synthetic Chemist

In the landscape of pharmaceutical and materials science, the benzaldehyde scaffold is a cornerstone for innovation. The strategic placement of functional groups on this aromatic ring can dramatically alter molecular pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the benzaldehyde scaffold is a cornerstone for innovation. The strategic placement of functional groups on this aromatic ring can dramatically alter molecular properties and reactivity, opening new avenues for drug design and polymer chemistry. This guide offers an in-depth comparison of two closely related, yet distinct, building blocks: 4-Amino-2-fluorobenzaldehyde and 4-Aminobenzaldehyde.

This analysis moves beyond a simple cataloging of properties to provide a mechanistic understanding of how the subtle introduction of an ortho-fluoro substituent reshapes the electronic and steric landscape of the molecule. For the researcher, scientist, or drug development professional, understanding these nuances is critical for reaction design, predicting outcomes, and accelerating discovery.

At a Glance: Structural and Electronic Divergence

The core difference between these two molecules lies in the presence of a fluorine atom at the C2 position in 4-Amino-2-fluorobenzaldehyde. This single atomic change introduces a cascade of electronic and steric effects that differentiate its reactivity from the parent 4-Aminobenzaldehyde.

Property4-Aminobenzaldehyde4-Amino-2-fluorobenzaldehyde
CAS Number 556-18-3[1]777089-27-7[2]
Molecular Formula C₇H₇NO[3]C₇H₆FNO
Molecular Weight 121.14 g/mol [3]139.13 g/mol [4]
Appearance Yellow crystalline powder[5]Not specified, likely a solid
Key Substituents para-Amino (-NH₂)para-Amino (-NH₂), ortho-Fluoro (-F)

The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom in 4-Amino-2-fluorobenzaldehyde creates a unique reactivity profile.

G cluster_0 4-Aminobenzaldehyde cluster_1 4-Amino-2-fluorobenzaldehyde A Structure A_effects Electronic Effects: - Strong electron-donating -NH₂ (resonance) - Deactivates aldehyde carbonyl - Activates aromatic ring - Increases nucleophilicity of -NH₂ B Structure B_effects Electronic & Steric Effects: - Strong electron-donating -NH₂ (resonance) - Strong electron-withdrawing -F (induction) - Activates aldehyde carbonyl (relative to 4-AB) - Steric hindrance at -NH₂ and C1 - Potential intramolecular H-bonding

Caption: Structural and key electronic/steric differences.

Reactivity of the Aldehyde Carbonyl: A Tale of Competing Effects

The aldehyde functional group is a primary site for nucleophilic attack in reactions such as Knoevenagel condensations, Schiff base formation, and reductive aminations. The electrophilicity of the carbonyl carbon is paramount to the rate and success of these transformations.

In 4-Aminobenzaldehyde, the potent electron-donating resonance of the para-amino group pushes electron density into the aromatic ring and, subsequently, towards the aldehyde. This effect reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and thus less reactive towards nucleophiles.[6]

Conversely, in 4-Amino-2-fluorobenzaldehyde, the scenario is more complex. While the para-amino group still exerts its electron-donating effect, the ortho-fluoro atom introduces a strong, localized inductive electron withdrawal. Fluorine's high electronegativity pulls electron density away from the adjacent carbons, including the carbonyl-bearing carbon. This inductive effect counteracts the resonance donation from the amino group, resulting in a carbonyl carbon that is more electrophilic than that of 4-Aminobenzaldehyde.

Prediction: 4-Amino-2-fluorobenzaldehyde will exhibit enhanced reactivity at the aldehyde carbonyl compared to 4-Aminobenzaldehyde.

Experimental Showcase: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, involving the reaction of an aldehyde or ketone with an active methylene compound.[7] The initial and often rate-determining step is the nucleophilic attack of the enolate of the active methylene compound on the aldehyde's carbonyl carbon.[7]

Given the increased electrophilicity of its carbonyl, 4-Amino-2-fluorobenzaldehyde is predicted to undergo Knoevenagel condensation at a faster rate and potentially with higher yields under identical conditions than 4-Aminobenzaldehyde.

G reagents Aldehyde + Active Methylene Compound (e.g., Malononitrile) catalyst Weak Base Catalyst (e.g., Piperidine, DIPEAc) reagents->catalyst Catalysis intermediate β-hydroxy carbonyl intermediate catalyst->intermediate Nucleophilic Addition dehydration Dehydration (-H₂O) intermediate->dehydration product α,β-unsaturated product dehydration->product

Caption: Generalized Knoevenagel condensation workflow.

Protocol: Comparative Knoevenagel Condensation

This protocol is designed to provide a direct comparison of the reactivity of the two aldehydes.

  • Reaction Setup: In two separate round-bottom flasks, dissolve 4-Aminobenzaldehyde (1.0 eq) and 4-Amino-2-fluorobenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: To each flask, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Workup and Isolation: Once the starting aldehyde is consumed (as indicated by TLC), quench the reaction with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product for each reaction. Further purification can be achieved by recrystallization or column chromatography. Compare the reaction times and isolated yields to assess the relative reactivity.

AldehydePredicted Reaction TimePredicted YieldRationale
4-Aminobenzaldehyde SlowerLowerDeactivated carbonyl due to electron-donating -NH₂ group.
4-Amino-2-fluorobenzaldehyde FasterHigherActivated carbonyl due to the inductive effect of the -F group.

Reactivity of the Amino Group: A Question of Nucleophilicity and Access

The amino group in these molecules is a key site for reactions such as acylation, alkylation, and the formation of Schiff bases. Its reactivity is governed by its nucleophilicity—the ability of its lone pair of electrons to attack an electrophile.

In 4-Aminobenzaldehyde, the amino group's lone pair readily participates in resonance with the benzene ring, which slightly decreases its availability. However, the overall electron-rich nature of the aniline system makes it a reasonably good nucleophile.

For 4-Amino-2-fluorobenzaldehyde, two factors diminish the reactivity of the amino group:

  • Electronic Withdrawal: The inductive effect of the ortho-fluoro group withdraws electron density from the ring, including the carbon attached to the amino group. This makes the amino group less electron-rich and therefore less nucleophilic.

  • Steric Hindrance: The presence of the fluorine atom in the adjacent ortho position physically obstructs the approach of electrophiles to the amino group. This steric hindrance can significantly slow down or even prevent reactions at this site.

  • Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between a hydrogen on the amino group and the neighboring fluorine atom. This would further decrease the availability of the nitrogen's lone pair for external reactions.

Prediction: The amino group of 4-Aminobenzaldehyde will be significantly more nucleophilic and reactive than that of 4-Amino-2-fluorobenzaldehyde.

Experimental Showcase: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through an initial Schiff base (imine) formation followed by reduction.[8] The overall reaction rate can be influenced by both the imine formation step and the subsequent reduction.

G reagents Aldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Intermediate reagents->imine Condensation (-H₂O) reducing_agent Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) imine->reducing_agent Target for reduction product Substituted Amine Product reducing_agent->product Reduction

Caption: General workflow for reductive amination.

When these molecules act as the amine component in a reductive amination with another aldehyde (e.g., benzaldehyde), 4-Aminobenzaldehyde is expected to react faster due to its higher nucleophilicity and lower steric hindrance.

Protocol: Comparative Reductive Amination (as the Amine Component)

  • Reaction Setup: In two separate flasks, dissolve benzaldehyde (1.0 eq) in methanol.

  • Amine Addition: To the first flask, add 4-Aminobenzaldehyde (1.0 eq). To the second flask, add 4-Amino-2-fluorobenzaldehyde (1.0 eq). Add a few drops of acetic acid to each to catalyze imine formation.

  • Imine Formation: Stir at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Cool the flasks to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to each.

  • Reaction Monitoring & Workup: Monitor the reaction by TLC. Upon completion, quench with water, and extract the product with an organic solvent.

  • Analysis: Compare the reaction times and yields to evaluate the relative nucleophilicity of the amino groups.

Amine ComponentPredicted Reaction RatePredicted YieldRationale
4-Aminobenzaldehyde FasterHigherMore nucleophilic and sterically accessible amino group.
4-Amino-2-fluorobenzaldehyde SlowerLowerLess nucleophilic amino group due to -F inductive effect and steric hindrance.

Conclusion for the Practicing Scientist

The choice between 4-Amino-2-fluorobenzaldehyde and 4-Aminobenzaldehyde is not arbitrary; it is a strategic decision based on the desired reactivity.

  • For reactions targeting the aldehyde functionality , such as Knoevenagel condensations or as the carbonyl component in reductive aminations, 4-Amino-2-fluorobenzaldehyde is the superior choice . Its ortho-fluoro substituent enhances the electrophilicity of the carbonyl group, leading to faster reaction rates and potentially higher yields.

  • For reactions targeting the amino group , such as acylations, alkylations, or when it is intended to act as the nucleophile in a reductive amination, 4-Aminobenzaldehyde is the more reactive substrate . Its amino group is more nucleophilic and sterically unencumbered, facilitating attack by electrophiles.

By understanding the fundamental electronic and steric principles that govern the reactivity of these molecules, researchers can make more informed decisions in their synthetic strategies, ultimately saving time and resources in the pursuit of novel chemical entities.

References

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI. Available at: [Link]

  • 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde - The Pre-Collegiate Global Health Review. Available at: [Link]

  • Is 4-nitrobenzaldehyde or 4-aminobenzaldehyde more likely to be hydrated? - Chemistry Stack Exchange. Available at: [Link]

  • 4-Aminobenzaldehyde | C7H7NO - PubChem. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile | Request PDF - ResearchGate. Available at: [Link]

  • Hammett equation - Wikipedia. Available at: [Link]

  • Pd-Catalyzed, Ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed. Available at: [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. Available at: [Link]

  • Effect of substituents in phenol and aniline nucleophiles on activation parameters in S N Ar reactions | Request PDF - ResearchGate. Available at: [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline - AFIT Scholar. Available at: [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Schiff base formation for benzaldehyde. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives : r/OrganicChemistry. Available at: [Link]

  • Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - NIH. Available at: [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | ACS Omega. Available at: [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed. Available at: [Link]

  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Unit 4: Free Energy Relationships. Available at: [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. Available at: [Link]

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. Available at: [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Different schiff base metal(II, III) complexes derived from benzil and its derivatives: ‎A short review. Available at: [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-Amino-2-fluorobenzaldehyde

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecular compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for this purpose, providing critical insights into the electronic transitions within a molecule. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of 4-Amino-2-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and functional materials.

The Significance of 4-Amino-2-fluorobenzaldehyde

4-Amino-2-fluorobenzaldehyde is a substituted aromatic aldehyde. The benzaldehyde core provides the basic chromophore, the aldehyde group acts as an electron-withdrawing group, the amino group is a strong electron-donating group, and the fluorine atom is an electron-withdrawing group via induction but a weak pi-donating group through resonance. The interplay of these substituents on the benzene ring significantly influences the molecule's electronic structure and, consequently, its UV-Vis absorption spectrum.

Predicting the UV-Vis Absorption Spectrum: A Comparative Analysis

The UV-Vis spectrum of an aromatic aldehyde typically displays two main absorption bands: a weaker, longer-wavelength band resulting from the n→π* transition of the carbonyl group, and a stronger, shorter-wavelength band from the π→π* transition of the aromatic system.[1][2] The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.[3]

Comparison with Benzaldehyde

Benzaldehyde, the parent molecule, exhibits a weak n→π* transition around 280 nm and a stronger π→π* transition around 245 nm. These absorptions are characteristic of the benzoyl chromophore.

The Influence of the Amino Group: Comparison with 4-Aminobenzaldehyde

The introduction of a strong electron-donating amino group at the para position (position 4) is expected to cause a significant bathochromic (red) shift in the π→π* transition. This is due to the extension of the conjugated system through the donation of the nitrogen lone pair into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO). This intramolecular charge transfer (ICT) from the amino group to the carbonyl group significantly lowers the energy required for the π→π* transition. Therefore, 4-aminobenzaldehyde shows a strong absorption band at a much longer wavelength compared to benzaldehyde.

The Influence of the Fluoro Group: Comparison with 2-Fluorobenzaldehyde and 4-Fluorobenzaldehyde

The fluorine atom at the ortho position (position 2) introduces two opposing electronic effects. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which would typically cause a hypsochromic (blue) shift. However, the lone pairs on the fluorine atom can participate in resonance, acting as a weak π-donating group (+M effect). The net effect on the absorption spectrum is often a smaller shift compared to stronger activating or deactivating groups. In the case of 4-fluorobenzaldehyde, a slight bathochromic shift of the π→π* band is generally observed compared to benzaldehyde.

Predicted Spectrum of 4-Amino-2-fluorobenzaldehyde

Based on the analysis of related compounds, the UV-Vis absorption spectrum of 4-Amino-2-fluorobenzaldehyde is predicted to be dominated by the strong electron-donating effect of the amino group. We can anticipate the following features:

  • A strong, primary absorption band (π→π*) at a significantly longer wavelength than benzaldehyde and 4-fluorobenzaldehyde, likely in the region of 300-350 nm. This band will be attributed to the intramolecular charge transfer from the amino group to the carbonyl group.

  • A weaker, secondary absorption band (n→π) may be observed at a longer wavelength, but it is often obscured by the much stronger π→π band, especially in polar solvents.

  • Solvent Effects: The position of the ICT band is expected to be sensitive to solvent polarity.[4][5][6][7] In more polar solvents, a bathochromic shift is anticipated due to the stabilization of the more polar excited state.

This predicted spectrum makes 4-Amino-2-fluorobenzaldehyde a potentially useful scaffold for developing solvatochromic dyes and sensors.

Experimental Protocol for UV-Vis Spectral Acquisition

To validate the predicted spectral features, the following experimental protocol is recommended for acquiring the UV-Vis absorption spectrum of 4-Amino-2-fluorobenzaldehyde. This protocol is designed to ensure accuracy, reproducibility, and a comprehensive understanding of the compound's photophysical properties.

Materials and Instrumentation
  • Analyte: 4-Amino-2-fluorobenzaldehyde (purity ≥98%)[8]

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, and water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 4-Amino-2-fluorobenzaldehyde (e.g., 5 mg).

    • Dissolve the compound in a known volume (e.g., 10 mL) of a primary solvent in which it is highly soluble (e.g., ethanol) to prepare a concentrated stock solution.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvents to a final concentration in the micromolar range (e.g., 10-50 µM). The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the measurement and place it in both the sample and reference beams to record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

  • Solvent Study:

    • Repeat steps 3-5 for each of the selected solvents of varying polarities to investigate the solvatochromic behavior of the compound.

Data Presentation

The acquired data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimental UV-Vis Absorption Data for 4-Amino-2-fluorobenzaldehyde and Related Compounds.

CompoundSolventλmax (π→π) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (n→π) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
BenzaldehydeCyclohexane~245~14,000~280~200
4-FluorobenzaldehydeCyclohexane~250~15,000~285~150
4-AminobenzaldehydeCyclohexane~288~18,000--
4-Amino-2-fluorobenzaldehyde Cyclohexane (Predicted: ~310) (Predicted: >15,000) (Predicted: ~350, likely weak/obscured) (Predicted: low)
4-Amino-2-fluorobenzaldehyde Ethanol (Predicted: >320) (Predicted: >15,000) (Predicted: likely obscured) (Predicted: low)

Visualizing the Experimental Workflow

The logical flow of the experimental protocol can be visualized using the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solutions (different solvents) stock->working blank Baseline Correction (Solvent Blank) working->blank setup Instrument Setup & Warm-up setup->blank measure Measure Sample Absorbance blank->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate compare Compare Spectra (Solvatochromism) calculate->compare

Caption: Experimental workflow for acquiring and analyzing the UV-Vis absorption spectrum of 4-Amino-2-fluorobenzaldehyde.

Structural Comparison and Electronic Effects

The structural differences between the parent and substituted benzaldehydes directly correlate with the observed or predicted spectral shifts.

structural_comparison cluster_parent Parent & Reference Compounds cluster_target Target Compound benzaldehyde Benzaldehyde CHO fluorobenzaldehyde 4-Fluorobenzaldehyde CHO F benzaldehyde->fluorobenzaldehyde +F (weak +M, -I) Slight Red Shift aminobenzaldehyde 4-Aminobenzaldehyde CHO NH₂ benzaldehyde->aminobenzaldehyde +NH₂ (strong +M) Strong Red Shift target 4-Amino-2-fluorobenzaldehyde CHO NH₂ F fluorobenzaldehyde->target +NH₂ (para, strong +M) Predicted Strong Red Shift vs. 4-F aminobenzaldehyde->target +F (ortho, -I) Predicted Blue Shift vs. 4-NH₂

Caption: Influence of substituents on the electronic transitions and predicted spectral shifts relative to benzaldehyde.

Conclusion

This guide provides a comprehensive framework for understanding the UV-Vis absorption properties of 4-Amino-2-fluorobenzaldehyde. By leveraging a comparative analysis with structurally related molecules, we predict that its spectrum will be characterized by a strong intramolecular charge transfer band, making it a promising candidate for applications in materials science and as a synthetic intermediate for chromophoric systems. The detailed experimental protocol outlined herein provides a clear path for researchers to obtain and analyze the empirical data, which will be invaluable for the rational design of novel molecules with tailored photophysical properties.

References

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]

  • UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. ResearchGate. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Semantic Scholar. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. PubMed. [Link]

  • Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). ResearchGate. [Link]

Sources

Validation

Comparative Synthetic Guide: 2-Fluorobenzaldehyde vs. Non-Fluorinated Benzaldehyde

[1] Executive Summary This guide compares the synthetic accessibility of 2-fluorobenzaldehyde against its non-fluorinated parent, benzaldehyde .[1] While benzaldehyde is a commodity chemical often used as a solvent or pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide compares the synthetic accessibility of 2-fluorobenzaldehyde against its non-fluorinated parent, benzaldehyde .[1] While benzaldehyde is a commodity chemical often used as a solvent or precursor, 2-fluorobenzaldehyde is a high-value pharmacophore used in the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, fluorinated bioisosteres).

The introduction of the fluorine atom at the ortho position drastically alters the chemical behavior of the aromatic ring during synthesis. The most critical divergence is the "Benzyne Danger" in organometallic routes—a failure mode nonexistent in non-fluorinated synthesis. This guide analyzes three primary routes, providing experimental protocols and decision-making frameworks for researchers.

The "Fluorine Effect": Mechanistic Divergence

Before selecting a route, researchers must understand how the 2-fluoro substituent alters reactivity compared to unsubstituted benzaldehyde:

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative, pulling electron density from the ring. This makes the benzylic position more acidic but can destabilize radical intermediates in oxidation pathways.

  • Ortho-Lithiation Instability: In classical Grignard or Lithiation routes, the presence of a leaving group (Fluorine) ortho to the metal center creates a pathway for elimination to form arynes (benzyne) . This is the primary cause of yield loss in 2-fluorobenzaldehyde synthesis.

Route 1: Organometallic Formylation (The "Benzyne" Risk)

Best for: Small-scale lab synthesis, isotopic labeling. Risk Level: High (for 2-fluoro) vs. Low (for non-fluorinated).

Comparative Analysis

In the synthesis of non-fluorinated benzaldehyde, reacting bromobenzene with Magnesium or Lithium is a standard undergraduate experiment. However, applying this exact protocol to 1-bromo-2-fluorobenzene frequently leads to tarry polymers or unexpected cycloaddition products due to the formation of 2-fluorobenzyne.

The Divergent Pathway (Visualization)

The following diagram illustrates why the 2-fluoro route requires strict temperature control compared to the robust non-fluorinated route.

G Start_H Bromobenzene (Non-Fluorinated) Inter_H Phenylmagnesium Bromide (Stable Grignard) Start_H->Inter_H Mg, THF Reflux Start_F 1-Bromo-2-fluorobenzene (Fluorinated) Inter_F 2-Fluorophenylmagnesium Bromide (Metastable) Start_F->Inter_F Mg, THF Must be < 0°C Prod_H Benzaldehyde (High Yield) Inter_H->Prod_H + DMF, then H3O+ Benzyne BENZYNE INTERMEDIATE (Highly Reactive) Inter_F->Benzyne Elimination of MgBrF (Path B: >0°C) Prod_F 2-Fluorobenzaldehyde (Good Yield) Inter_F->Prod_F + DMF, then H3O+ (Path A: Controlled) Side_Prod Tars / Polymers / Biphenyls (Failure Mode) Benzyne->Side_Prod Polymerization

Caption: Mechanistic divergence in organometallic synthesis. Path B (red) represents the "self-destruct" benzyne pathway unique to the 2-fluoro substrate.

Experimental Protocol: Cryogenic Formylation (2-Fluoro Specific)

Note: This protocol uses a halogen-lithium exchange which is faster and cleaner than Grignard formation for this substrate, minimizing benzyne formation time.

Reagents:

  • 1-Bromo-2-fluorobenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Dry THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-Bromo-2-fluorobenzene (17.5 g, 100 mmol) and anhydrous THF (100 mL).

  • Cryogenic Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Contrast: Non-fluorinated synthesis can be done at 0°C or room temperature.[2]

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: Stir for 30 minutes. The solution may turn slightly yellow. Do not allow to warm, or elimination to benzyne will occur [1].

  • Formylation: Add anhydrous DMF (11.6 mL) dropwise. Stir at -78°C for 1 hour.

  • Quench: Allow the mixture to warm to 0°C and quench with saturated NH4Cl solution.

  • Workup: Extract with Et2O (3x), wash with brine, dry over MgSO4, and concentrate. Distill under reduced pressure.

Expected Yield: 85-92% (if temp controlled). Safety Note: If the temperature spikes during lithiation, the solution will darken significantly, indicating benzyne polymerization.

Route 2: Radical Chlorination & Hydrolysis (Industrial Standard)

Best for: Large-scale production (>1 kg). Risk Level: Moderate (Chemical handling) but chemically stable.

Comparative Analysis

This route avoids the sensitive organometallic intermediates entirely. It relies on the free-radical halogenation of the methyl group of toluene (or 2-fluorotoluene).

  • Benzaldehyde: Toluene + Cl2 (light) → Benzal chloride → Hydrolysis.

  • 2-Fluorobenzaldehyde: 2-Fluorotoluene + Cl2 (light) → 2-Fluorobenzal chloride → Hydrolysis.

Performance Data: The electron-withdrawing fluorine atom slightly deactivates the ring, making the radical chlorination slower than with toluene, but it also prevents over-chlorination of the ring itself.

ParameterNon-Fluorinated (Toluene)2-Fluorinated (2-Fluorotoluene)
Reaction Rate FastModerate (Inductive deactivation)
Selectivity HighHigh
Major Impurity Benzyl chloride (under-chlorinated)2-Fluorobenzyl chloride
Hydrolysis Conditions H2O / CaCO3, 100°CH2O / FeCl3 (Superacid catalyst), 110°C
Typical Yield 95%+90-92% [2]
Experimental Protocol: Side-Chain Oxidation
  • Photochlorination: 2-Fluorotoluene is heated to 100-120°C under UV irradiation. Chlorine gas is bubbled through until the density of the mixture matches that of 2-fluorobenzal chloride (approx 1.4 g/mL).

  • Hydrolysis: The crude gem-dichloride is transferred to a hydrolysis reactor containing water (3 eq) and a Lewis acid catalyst (FeCl3 or ZnCl2, 0.5 mol%).

  • Reflux: The mixture is refluxed (100-110°C) for 4-6 hours. HCl gas is evolved (scrubber required).

  • Purification: The organic layer is separated and fractionally distilled.

Route 3: Sommelet Reaction (Mild Alternative)

Best for: Labs without cryogenic equipment or chlorine gas handling.

The Sommelet reaction converts benzyl halides to aldehydes using hexamine.[3][4] This is an excellent alternative if 2-fluorobenzyl bromide is available.

  • Mechanism: SN2 attack of Hexamine on the alkyl halide → Quaternary salt → Hydrolysis.[4]

  • Comparison: The reaction is largely insensitive to the fluorine substituent. Yields for 2-fluorobenzaldehyde (65-75%) are comparable to benzaldehyde (70-80%), making this the most "equal" route between the two substrates [3].

Summary of Recommendations

RequirementRecommended RouteWhy?
High Throughput / Industrial Route 2 (Chlorination/Hydrolysis) Lowest cost, scalable, avoids unstable intermediates.
Lab Scale (<50g) Route 1 (Lithiation) High yield if -78°C is maintained. Cleanest product profile.
No Cryo / No Gas Route 3 (Sommelet) Uses stable solid reagents (Hexamine), robust conditions.
References
  • Coe, P. L., et al. "The lithiation of fluorinated benzenes and its dependence on solvent and temperature."[5] Journal of the Chemical Society, Perkin Transactions 1, 1995.[5] Link

  • BenchChem Technical Guides. "A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde." (Extrapolated for 2-F analogs). Link

  • Angyal, S. J. "The Sommelet Reaction." Organic Reactions, 2011. Link

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Safety & Regulatory Compliance

Safety

4-Amino-2-fluorobenzaldehyde: Proper Disposal &amp; Handling Procedures

Executive Summary & Chemical Profile Objective: This guide mandates the safe isolation, classification, and destruction of 4-Amino-2-fluorobenzaldehyde . Due to the presence of the fluorine atom and the reactive aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide mandates the safe isolation, classification, and destruction of 4-Amino-2-fluorobenzaldehyde . Due to the presence of the fluorine atom and the reactive aldehyde/amine moieties, this compound requires specific segregation from standard organic waste streams to prevent downstream infrastructure damage (via hydrofluoric acid generation) and unintended chemical reactivity.

Chemical Identity:

  • Compound Name: 4-Amino-2-fluorobenzaldehyde[1][2]

  • CAS Number: 777089-27-7 (Note: Verify against specific vendor lot; isomers such as 2-amino-4-fluoro exist with different CAS).[1]

  • Molecular Formula: C

    
    H
    
    
    
    FNO[3][4][5]
  • Key Functional Groups: Primary Amine (-NH

    
    ), Aldehyde (-CHO), Aryl Fluoride (-F).[1]
    

Critical Hazard Profile (GHS Classifications):

  • Health: Skin Irrit. 2 (H315), Eye Irrit.[6] 2A (H319), STOT SE 3 (H335).

  • Environmental: Aquatic Chronic 2 (H411) – Material is toxic to aquatic life with long-lasting effects.[1]

  • Reactivity: Air-sensitive (oxidation to carboxylic acid); light-sensitive; potential for Schiff base formation with ketones/aldehydes.

The Science of Disposal: Why Protocol Matters

As researchers, we must understand the causality behind our waste management choices. We do not simply "bin" chemicals; we manage their lifecycle to neutralize their specific reactive properties.

A. The Fluorine Factor (Thermal Destruction)

Unlike standard organic waste, 4-Amino-2-fluorobenzaldehyde contains a Carbon-Fluorine (C-F) bond, one of the strongest in organic chemistry (


 kJ/mol).[1]
  • The Risk: Standard low-temperature incineration may fail to mineralize the C-F bond completely.

  • The Consequence: Incomplete combustion can release fluorinated dioxins or furans. Furthermore, successful combustion releases hydrogen fluoride (HF) gas.

  • The Solution: This waste must be directed to a facility equipped with a high-temperature incinerator (

    
    C) and a caustic scrubber (wet gas scrubbing) to neutralize the generated HF.
    
B. Chemical Incompatibility (Waste Segregation)

You must prevent "drum reactions" where incompatible wastes react exothermically in the storage container.

  • Oxidation Risk: The aldehyde group (-CHO) is easily oxidized to 4-amino-2-fluorobenzoic acid.[1] Do not mix with oxidizing agents (Nitric acid, Peroxides, Permanganates).

  • Polymerization Risk: The molecule contains both a nucleophile (amine) and an electrophile (aldehyde). While intermolecular reaction is slow in solid form, in concentrated solution (waste drums), it can form oligomers/imines, releasing heat. Keep waste dilute or solid. [7]

Waste Classification & Decision Matrix

Regulatory Framework (US RCRA Context): While not explicitly a "P-listed" or "U-listed" waste, this compound is classified as a Characteristic Hazardous Waste due to toxicity and potential aquatic hazards.

Waste Codes (Typical):

  • D001 (Ignitable - if in flammable solvent)[1][8]

  • None/State-Specific (If solid reagent) - Treat as Non-Regulated Halogenated Waste for incineration.[1]

Operational Workflow Diagram

The following decision tree illustrates the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 4-Amino-2-fluorobenzaldehyde StateCheck Physical State? Start->StateCheck SolidReagent Solid / Pure Substance StateCheck->SolidReagent Powder/Crystal LiquidMix Reaction Mixture / Solution StateCheck->LiquidMix Dissolved SolidBin Stream C: Solid Chemical Waste (Lab Pack for Incineration) SolidReagent->SolidBin Double Bag & Label SolventCheck Solvent Type? LiquidMix->SolventCheck HalogenatedStream Stream A: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HalogenatedStream Contains DCM, Chloroform, or >10% Organics AqueousStream Stream B: Aqueous Waste (Check pH & TOC) SolventCheck->AqueousStream <10% Organics (Requires pH Adjustment) AqueousStream->HalogenatedStream If High TOC/Toxic

Caption: Figure 1. Waste Stream Decision Matrix for Fluorinated Amino-Aldehydes. Note that solid waste and halogenated solvents eventually converge at thermal destruction facilities.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent (Expired/Excess)

Use this protocol for bottles of pure chemical.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-Amino-2-fluorobenzaldehyde, 98%".[1]

    • Hazard Checkboxes: Toxic, Irritant.[9][10]

    • Special Note: Write "Contains Fluorine - Incinerate Only".

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag to contain any exterior dust.

  • Storage: Store in the Solid Waste satellite accumulation area. Do not store near oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors, wash solvents, or reaction byproducts.[1][7]

  • Segregation: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If Non-Halogenated (Ethyl Acetate, Methanol): Pour into the Halogenated Waste carboy.

    • Scientific Reasoning: Even if the solvent is non-halogenated, the presence of the fluorinated solute (the aldehyde) contaminates the stream. It is safer and more compliant to treat the entire volume as halogenated waste to ensure it goes to the correct incinerator scrubber system.

  • pH Check: If the waste is acidic (e.g., from an acid workup), neutralize to pH 6-8 using Saturated Sodium Bicarbonate (NaHCO

    
    ) before adding to the waste drum.
    
    • Warning: Acidic waste mixed with this compound can precipitate the salt form or induce polymerization.

  • Transfer: Use a funnel in a fume hood. Avoid splashing. Cap the carboy immediately after use.

Scenario C: Spill Cleanup (Emergency Procedure)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or P100 respirator if outside a fume hood.

  • Containment: Cover the spill with a wet paper towel or absorbent pad to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and place it in a disposable waste bag.

    • Wipe the surface with a mild soap solution (alkaline detergents help solubilize the organic residue).

    • Dispose of all cleanup materials as Solid Hazardous Waste (Scenario A).

Quantitative Data Summary
ParameterSpecificationDisposal Implication
Melting Point 65-69 °CSolid at room temp; dispose as solid waste.[1]
Water Solubility Low / Sparingly SolubleDo not attempt to flush down drains.[1]
Flash Point >110 °C (Predicted)Not classifiable as "Ignitable" (D001) unless in solvent.[1]
Molecular Weight 139.13 g/mol Small molecule; high mobility in soil (prevent leaks).[1]
Incompatibility Oxidizers, Strong AcidsSegregate from Nitric/Sulfuric acid waste streams.[1]
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234383, 4-Amino-2-fluorobenzaldehyde. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Amino-2-fluorobenzaldehyde: Essential Safety Protocols and Operational Plans

A Note on This Guidance: As a Senior Application Scientist, my primary commitment is to your safety and the integrity of your research. The following guide provides essential safety and handling protocols for 4-Amino-2-f...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: As a Senior Application Scientist, my primary commitment is to your safety and the integrity of your research. The following guide provides essential safety and handling protocols for 4-Amino-2-fluorobenzaldehyde. This information has been synthesized from the safety data of structurally similar compounds, including various amino- and fluoro-substituted benzaldehydes, to provide a robust operational framework. It is imperative that you consult the specific Safety Data Sheet (SDS) provided by your supplier for 4-Amino-2-fluorobenzaldehyde before commencing any work. This document is intended to supplement, not replace, the manufacturer's SDS.

Hazard Assessment: Understanding the "Why" Behind the Precautions

To effectively protect yourself, you must first understand the risks. Based on the hazard profiles of analogous compounds, 4-Amino-2-fluorobenzaldehyde is anticipated to present several key hazards. The causality for our recommended PPE and handling procedures stems directly from this assessment.

  • Dermal, Ocular, and Respiratory Irritation: Aromatic aldehydes are frequently irritating to the skin, eyes, and respiratory system.[1][2][3][4] The aldehyde functional group can react with biological macromolecules, leading to inflammation and irritation upon contact or inhalation.

  • Risk of Methemoglobinemia: The presence of an amino group on the aromatic ring introduces a significant potential hazard: methemoglobinemia.[1] If absorbed into the bloodstream, aromatic amines can oxidize the iron in hemoglobin, rendering it unable to transport oxygen effectively, a condition that can lead to cyanosis and anoxia.[1] This is a critical consideration that elevates the required level of skin protection.

  • Harmful if Swallowed: Ingestion of related compounds may be damaging to health and can cause irritation of the digestive tract.[1][2][3]

  • Solid Particulate and Dust Hazard: As a solid, this compound can become an inhalation hazard if dust is generated during handling, such as weighing or transfer operations.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a dynamic risk-based decision. The following protocol outlines the minimum required PPE for handling 4-Amino-2-fluorobenzaldehyde, with escalations for higher-risk procedures.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles are required at all times when handling the solid or its solutions.[3] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.

  • Recommended for Splash/Dust Risk: When weighing the powder or handling larger quantities where splashing is possible, supplement safety goggles with a full-face shield.[5] This provides a secondary barrier, protecting the entire face from contact.

Hand Protection
  • Mandatory: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[3][4]

  • Causality: The primary goal is to prevent dermal absorption, which is a key route of entry that could lead to systemic effects like methemoglobinemia.[1] Should direct contact occur, remove the affected glove using the proper technique, wash your hands thoroughly, and don a new glove.

Body Protection
  • Mandatory: A flame-resistant lab coat is the minimum requirement for all operations. Ensure it is fully buttoned.

  • For Larger Quantities (>10g) or Splash Risk: Consider using impervious clothing or a chemically resistant apron over your lab coat to provide additional protection against contamination.[5][6] Contaminated clothing must be removed immediately and laundered before reuse.[4]

Respiratory Protection
  • Standard Handling (in a Fume Hood): For small-scale laboratory use (e.g., weighing milligrams to a few grams) performed within a certified chemical fume hood, respiratory protection is typically not required.[3][7] The engineering control of the fume hood is designed to keep airborne concentrations below exposure limits.

  • Required Scenarios: If you are handling large quantities, if work cannot be conducted in a fume hood, or in the event of a spill, a NIOSH-approved respirator is necessary.[3] A full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK) should be used.[6]

PPE Summary Table
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot required inside a fume hood
Solution Preparation Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab CoatNot required inside a fume hood
Handling >10g Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab Coat & Chemical ApronUse within a fume hood is strongly advised.
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/CoverallsNIOSH-Approved Respirator

Operational Plan: Weighing and Preparing a Solution

This protocol represents a self-validating system. Each step is designed to mitigate a specific risk identified in our hazard assessment.

Pre-Operational Workflow

The following workflow must be completed before handling the chemical.

G cluster_prep Preparation Phase cluster_op Operational Phase start 1. Review SDS for 4-Amino-2-fluorobenzaldehyde ppe 2. Assemble All Required PPE (Goggles, Gloves, Lab Coat, etc.) start->ppe Hazards Understood workspace 3. Prepare Workspace in Fume Hood (Verify airflow, clear area, gather materials) ppe->workspace PPE Donned weigh 4. Perform Weighing & Transfer (Follow Step-by-Step Protocol) workspace->weigh Ready to Proceed cleanup 5. Decontaminate & Clean Workspace weigh->cleanup end End cleanup->end Work Complete

Caption: Pre-operational workflow for handling hazardous chemicals.

Step-by-Step Protocol
  • Preparation: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment: spatula, weigh boat, beaker with a stir bar, your chosen solvent, and a wash bottle with the solvent.

  • Aliquot Transfer: Tare the balance with the weigh boat inside the fume hood. Carefully transfer the approximate amount of 4-Amino-2-fluorobenzaldehyde from the stock container to the weigh boat using a clean spatula. Avoid creating airborne dust.[1]

  • Weighing: Close the stock container immediately. Record the precise weight of the compound.

  • Dissolution: Carefully add the weighed solid to the beaker containing the stir bar. Use a small amount of solvent to rinse the weigh boat and spatula into the beaker to ensure a complete transfer.

  • Mixing: Place the beaker on a stir plate within the fume hood and begin stirring to dissolve the compound.

  • Immediate Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and absorbent liner in the designated solid hazardous waste container.

Emergency and Disposal Plan

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

G cluster_assess Assess & Alert cluster_respond Contain & Clean (If safe to do so) spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large, ventilation is poor, or you feel unwell alert->evacuate Major Spill notify Notify Lab Supervisor and EH&S alert->notify Minor or Major Spill ppe Don appropriate PPE (Respirator, gloves, suit) notify->ppe Minor Spill, Trained Personnel Only contain Cover with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep/scoop into a labeled hazardous waste container contain->collect decon Decontaminate the area collect->decon

Caption: Decision and action workflow for chemical spill response.

For a minor spill (a few grams) inside a fume hood:

  • Alert others in the area.[1]

  • Ensure you are wearing the appropriate PPE.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[1]

  • Carefully sweep the material into a designated, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent, placing all cleaning materials into the waste container.

For a major spill , or any spill outside of a fume hood:

  • Evacuate the immediate area.[5]

  • Alert your supervisor and institutional Environmental Health & Safety (EH&S) department immediately.[1]

  • Do not attempt to clean it up unless you are trained and equipped for hazardous spill response.

First Aid Measures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][8]

Waste Disposal

All materials contaminated with 4-Amino-2-fluorobenzaldehyde, including the chemical itself, empty containers, and cleanup debris, must be disposed of as hazardous waste.[6]

  • Collect waste in a clearly labeled, sealed container.

  • Consult your institution's EH&S department for specific disposal procedures. Do not pour waste down the drain.[7]

  • Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

References

  • Santa Cruz Biotechnology. (n.d.). 4-Aminobenzaldehyde Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzaldehyde.
  • Fisher Scientific. (2025). 2-Fluorobenzaldehyde Safety Data Sheet.
  • ChemDmart. (n.d.). 4-Fluorobenzaldehyde Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 4-Chloro-3-fluorobenzaldehyde Safety Data Sheet.
  • ECHEMI. (n.d.). 4-Fluorobenzaldehyde SDS.
  • BenchChem. (2025). Navigating the Safety Profile of 4-Fluorobenzaldehyde-2,3,5,6-D4: A Technical Guide.
  • CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET.
  • Acros Organics. (2025). 4-Fluorobenzaldehyde Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 4-Fluorobenzaldehyde: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). 4-Fluorobenzaldehyde Safety Data Sheet.

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